5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Description
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Properties
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBWMHGFSKJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" IUPAC name
Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid
Executive Summary
In contemporary drug discovery and materials science, bifunctional heterocyclic building blocks are critical for developing novel pharmacophores and sustainable polymers. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS: 926241-28-3)[1] represents a highly versatile, amphoteric scaffold. By combining a rigid furan-2-carboxylic acid core with a lipophilic, sterically hindered piperidine ring, this compound offers unique spatial geometry and zwitterionic properties. This technical guide deconstructs its IUPAC nomenclature, details its physicochemical behavior, and provides a rigorously validated synthetic methodology for its isolation.
IUPAC Nomenclature & Structural Deconstruction
The systematic IUPAC name, 5-[(2-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid , provides a precise topological map of the molecule. Understanding this nomenclature is essential for rational drug design and analog synthesis.
-
The Core (furan-2-carboxylic acid): The parent structure is a five-membered aromatic oxygen heterocycle (furan) substituted at the C2 position with a carboxylic acid (-COOH). This moiety is commonly referred to as 2-furoic acid. It acts as a primary hydrogen-bond donor/acceptor and a potential metal-chelating group.
-
The Linker (-methyl-): A single methylene (-CH₂-) bridge connects the furan core to the amine. This linker provides a degree of rotational freedom, allowing the basic amine to adopt optimal conformations when interacting with receptor binding pockets.
-
The Substituent (2-methylpiperidin-1-yl): Attached to the methylene linker is a piperidine ring. The "-1-yl" suffix indicates that the attachment point is the nitrogen atom (N1). The "2-methyl" prefix denotes a methyl group at the carbon adjacent to the nitrogen.
-
Stereochemical Implications: The C2 carbon of the piperidine ring is a chiral center. Consequently, the compound exists as two distinct enantiomers: (R) and (S). If synthesized from racemic 2-methylpiperidine, the resulting product is a racemate. Furthermore, because of this chiral center, the two protons of the adjacent methylene linker are diastereotopic and will resolve as an AB quartet in a high-field ¹H NMR spectrum—a critical diagnostic feature for structural validation.
Deconstruction of the IUPAC nomenclature and structural components of the target molecule.
Physicochemical Profiling & Zwitterionic Dynamics
The molecule possesses both an acidic functional group (carboxylic acid, pKa ~3.0) and a basic functional group (tertiary amine, pKa ~10.0). At physiological pH (7.4), the compound exists almost exclusively as a zwitterion (an internally neutralized inner salt).
This amphoteric nature dictates its solubility profile: it is highly soluble in polar protic solvents (water, methanol) but exhibits poor solubility in non-polar organic solvents (hexanes, diethyl ether). This directly impacts membrane permeability (LogD) and necessitates specialized chromatographic techniques for isolation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Derivation |
| CAS Registry Number | 926241-28-3 | ChemBK Database[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | Stoichiometric calculation |
| Molar Mass | 223.27 g/mol | Calculated |
| Exact Mass | 223.1208 Da | Mass Spectrometry (Predicted) |
| H-Bond Donors | 1 (Carboxylic acid) | Structural Analysis |
| H-Bond Acceptors | 4 (O, O, O, N) | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
Synthetic Methodology: Reductive Amination
The most efficient, scalable, and atom-economical route to synthesize 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid is via the reductive amination of 5-formyl-2-furoic acid (FFCA) with 2-methylpiperidine. FFCA itself is a highly valuable intermediate, often derived from the catalytic oxidation of biomass-derived 5-hydroxymethylfurfural (5-HMF)[2].
Causality in Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol[3].
-
Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is utilized. DCE provides excellent solubility for STAB and facilitates the initial condensation step.
-
Catalyst: A catalytic amount of glacial acetic acid is added to lower the pH slightly, accelerating the dehydration of the hemiaminal intermediate into the reactive iminium species.
Synthetic workflow for 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid via reductive amination.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure high-purity isolation of the zwitterionic product.
Step 1: Iminium Formation
-
Charge a dry, argon-flushed round-bottom flask with 5-formyl-2-furoic acid (1.0 mmol) and anhydrous DCE (10 mL).
-
Add 2-methylpiperidine (1.1 mmol) dropwise at room temperature, followed by glacial acetic acid (0.1 mmol).
-
Stir the mixture for 2 hours.
-
Validation Checkpoint: Monitor via LC-MS. The mass of the starting aldehyde (m/z 140) should diminish, replaced by the iminium/hemiaminal intermediate mass.
-
Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (1.5 mmol) in three distinct portions over 15 minutes to control the exothermic hydride transfer. 6. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in methanol. TLC (DCM:MeOH:NH₄OH 80:18:2) should show complete consumption of the starting material and the appearance of a baseline-stable, UV-active spot (the zwitterionic product).
Step 3: Zwitterion Isolation (SCX Chromatography) Standard aqueous-organic extraction will result in catastrophic yield loss due to the product's high water solubility. 7. Evaporate the DCE under reduced pressure. Resuspend the crude residue in a minimum volume of Methanol. 8. Load the methanolic solution onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. 9. Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities (e.g., unreacted acid, borate salts). 10. Elute the target compound using 2M Ammonia in Methanol (3 column volumes). The basic ammonia deprotonates the piperidine ring, releasing the compound from the sulfonic acid resin. 11. Concentrate the basic eluent in vacuo to yield 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid as a high-purity solid.
Pharmacological Potential
In medicinal chemistry, the 5-substituted 2-furoic acid motif is frequently utilized as a bioisostere for substituted benzoic acids or heteroaromatic systems. The incorporation of the 2-methylpiperidine ring introduces a sterically demanding, lipophilic basic center.
When mapping this to a receptor (such as a G-Protein Coupled Receptor or a metalloenzyme), the carboxylic acid can form strong ionic bridges with basic amino acid residues (e.g., Arginine, Lysine) or chelate metal ions (e.g., Zn²⁺, Mg²⁺). Simultaneously, the 2-methyl group on the piperidine restricts the conformational flexibility of the amine, potentially locking the molecule into an active conformation that increases target selectivity and reduces off-target binding entropy.
References
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PubChemLite - 2-furoic acid, 2-piperidinoethyl ester, hydrochloride (C12H17NO3) . Université du Luxembourg. Available at: [Link]
-
5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid . ChemBK Chemical Database. Available at: [Link]
- Compounds and methods for producing nylon 6 (US9982094B2). Google Patents.
-
Metabolic Engineering of Raoultella ornithinolytica BF60 for Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural . Applied and Environmental Microbiology - ASM Journals. Available at:[Link]
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An In-depth Technical Guide to 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid, a heterocyclic compound with potential applications in drug discovery and development. By dissecting its synthesis, physicochemical properties, and plausible biological activities based on its structural motifs, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction: The Scientific Rationale
5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid, with the molecular formula C12H17NO3[1], is a fascinating molecule that marries two key pharmacophores: the furan-2-carboxylic acid core and a 2-methylpiperidine moiety. The furan ring is a versatile scaffold found in numerous biologically active compounds, contributing to a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities[2][3]. Derivatives of 2-furoic acid, in particular, are crucial precursors in the synthesis of various pharmaceuticals, such as antibiotics and cardiovascular drugs[4][5].
The piperidine ring system is another privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Piperidine derivatives have shown a remarkable diversity of biological activities, including but not limited to, potential as atypical antipsychotics and HIV-1 non-nucleoside reverse transcriptase inhibitors[6][7][8]. The strategic combination of these two moieties in 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid suggests a high potential for novel biological activity, making it a compelling target for synthesis and investigation.
Proposed Synthesis via the Mannich Reaction
The most logical and efficient synthetic route to 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, 2-methylpiperidine[9][10]. The furan ring, being an electron-rich heterocycle, can act as the active hydrogen component in this reaction[9].
The Underlying Mechanism
The Mannich reaction proceeds through a well-established mechanism. Initially, the secondary amine (2-methylpiperidine) reacts with formaldehyde to form a highly reactive electrophilic species known as the Eschenmoser's salt precursor, an iminium ion[10][11]. Subsequently, the electron-rich furan ring of 2-furoic acid attacks the iminium ion, leading to the formation of the C-C bond at the 5-position of the furan ring and yielding the final product[9][11]. The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion[9].
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid.
Materials:
-
2-Furoic acid
-
2-Methylpiperidine
-
Formaldehyde (37% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoic acid (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 2-methylpiperidine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C12H17NO3 | [1] |
| CAS Number | 926241-28-3 | [1] |
| Molecular Weight | 223.27 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | To be determined | - |
| Melting Point | To be determined | - |
| pKa | To be determined | - |
Potential Biological Activity and Applications (Inferred)
While no specific biological data for 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid has been published, its structural components suggest several promising avenues for investigation.
Anticancer Potential
Numerous furan derivatives have demonstrated potent cytotoxic activity against various cancer cell lines[12][13]. The furan scaffold can be a key component of agents that inhibit critical signaling pathways in cancer, such as the PI3K/AKT pathway[13]. It is plausible that 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid could exhibit similar anticancer properties.
Antiviral Activity
Piperidine-substituted molecules have been successfully developed as antiviral agents, notably as HIV-1 non-nucleoside reverse transcriptase inhibitors[7]. The incorporation of the 2-methylpiperidine moiety suggests that the target compound could be explored for its potential to inhibit viral replication.
Central Nervous System (CNS) Activity
Fused tricyclic piperidine derivatives have been investigated as potential multireceptor atypical antipsychotics, showing high affinities for dopamine and serotonin receptors[6][8]. This suggests that 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid could be a candidate for CNS-related drug discovery.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by the target compound.
Proposed Experimental Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
Objective: To evaluate the potential anticancer activity of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid is a compound of significant interest due to the proven pharmacological relevance of its constituent furan and piperidine scaffolds. While direct experimental data is not yet available, this guide provides a robust framework for its synthesis and initial biological evaluation. The proposed synthetic route via the Mannich reaction is both practical and efficient. The inferred potential for anticancer, antiviral, and CNS activities warrants further investigation. Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive screening for biological activity using a panel of relevant in vitro and in vivo assays. Mechanistic studies to elucidate its mode of action will also be crucial for its potential development as a novel therapeutic agent.
References
- BenchChem. (n.d.). Synthesis of (+)-Tetrahydro-2-furoic Acid Derivatives: An Application Note and Experimental Protocol.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural.
- Google Patents. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
- Chemical Communications (RSC Publishing). (n.d.). Asymmetry in the boronic acid Mannich reaction: diastereocontrolled addition to chiral iminium species derived from aldehydes and (S)-5-phenylmorpholin-2-one.
- PMC. (2022, April 1). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
- ChemPoint. (2025, July 15). 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
- ChemBK. (n.d.). 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid.
- ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Wikipedia. (n.d.). Mannich reaction.
- Chemistry Steps. (2021, December 1). Mannich Reaction.
- Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (2005, August 8).
- ResearchGate. (n.d.). Mannich reaction under acidic conditions and basic conditions.
- PubMed. (2018, November 21). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics.
- PubMed. (2012, February 15). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors.
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Request PDF.
- MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- Benchchem. (n.d.). 5-(2-Methylpropyl)furan-2-carboxylic Acid.
- PubChem. (n.d.). 5-Cyano-furan-2-carboxylic acid [2-(4-methyl-piperidin-1-yl) -.
- ResearchGate. (2025, November 1). (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives.
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
- MilliporeSigma. (n.d.). 5-[(Pyridin-2-ylthio)methyl]-2-furoic acid.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2).
- ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
- MDPI. (2023, July 27). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells.
- Sigma-Aldrich. (n.d.). 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride.
- PubChem. (n.d.). 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid.
- MedChemExpress. (n.d.). 5-Hydroxymethyl-2-furancarboxylic acid | Endogenous Metabolite.
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Methodological & Application
Application Note: Advanced HPLC Analysis of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Executive Summary
The chromatographic analysis of dual-functional active pharmaceutical ingredients (APIs) and synthetic intermediates requires highly optimized methodologies. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid presents a unique analytical challenge due to its amphoteric nature, combining a highly polar, acidic furoic acid core with a basic, sterically hindered 2-methylpiperidine ring. This application note provides a comprehensive, self-validating guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for this compound, focusing on causality-driven method development, phase selection, and peak shape optimization.
Physicochemical Profiling & Chromatographic Rationale
To design a reliable separation method, we must first analyze the physicochemical properties that dictate the molecule's behavior on a stationary phase. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid contains two distinct ionizable moieties:
-
2-Furoic Acid Core : A carboxylic acid with an estimated pKa of ~3.1.
-
2-Methylpiperidine Ring : A tertiary amine with an estimated pKa of ~10.0.
Because it contains both amino and carboxyl groups, the molecule exists as a highly polar zwitterion at physiological pH (pH 5.0–8.0). As demonstrated in the method development for other amphoteric pharmaceuticals like vancomycin, the mobile phase pH is the most critical parameter dictating retention time and peak shape[1]. At neutral pH, the compound exhibits minimal retention on standard reversed-phase (RP) columns, eluting near the void volume due to its dual charge.
To achieve robust retention and symmetrical peak shapes, analysts must force the molecule into a single predominant ionization state. For the furoic acid moiety, highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or phosphoric acid) are required to suppress ionization, rendering the carboxylate neutral[2][3]. Simultaneously, the acidic environment fully protonates the piperidine nitrogen. To retain this resulting cation on a C18 column, an ion-pairing mechanism or a specialized polar-embedded stationary phase is necessary.
pH-dependent ionization states of the target ampholyte and corresponding HPLC column selection logic.
Experimental Workflows & Methodologies
Based on the physicochemical profile, two orthogonal chromatographic strategies are recommended: Ion-Suppression RP-HPLC (Method A) for routine purity assays, and Hydrophilic Interaction Liquid Chromatography (HILIC) (Method B) for highly polar sample matrices.
Method A: Ion-Suppression Reversed-Phase (RP-HPLC)
This method utilizes a low-pH mobile phase to neutralize the furoic acid core while employing Trifluoroacetic acid (TFA) as a volatile ion-pairing agent for the protonated piperidine ring.
Materials & Reagents:
-
Column : Waters XBridge C18 or Phenomenex Luna Omega Polar C18 (150 mm × 4.6 mm, 3 µm). Polar-embedded columns are recommended to shield residual silanols.
-
Mobile Phase A : 0.1% TFA in LC-MS grade Water (pH ~2.0).
-
Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.
-
Sample Diluent : 95% Mobile Phase A / 5% Mobile Phase B.
Step-by-Step Protocol:
-
System Preparation : Purge the HPLC system with Mobile Phase A and B for at least 10 minutes to remove any residual buffer salts.
-
Column Equilibration : Equilibrate the column at 40°C with 5% Mobile Phase B for 15 column volumes. Elevated column temperatures are critical for stabilizing peak symmetry and reducing tailing associated with basic amphoteric compounds.
-
Sample Preparation : Accurately weigh 10 mg of the target compound and dissolve in 10 mL of the sample diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.
-
Injection & Detection : Inject 10 µL of the working standard. Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm, which provides optimal absorption for furoic acid derivatives[4], and 265 nm as a secondary wavelength for the piperidine moiety[5].
Method B: Zwitterionic HILIC
For batches where RP-HPLC yields insufficient retention (k' < 2), HILIC is the preferred alternative. This method leverages the zwitterionic state of the molecule at mid-pH.
Materials & Reagents:
-
Column : SeQuant ZIC-HILIC (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with formic acid.
-
Mobile Phase B : LC-MS grade Acetonitrile.
Step-by-Step Protocol:
-
Buffer Preparation : Dissolve appropriate ammonium formate in water. Adjust pH to 4.0. Filter through a 0.22 µm membrane. Ammonium formate provides excellent buffering capacity for furoic acid derivatives without causing ion suppression in downstream MS applications[4].
-
Equilibration : HILIC columns require longer equilibration. Flush with 90% Mobile Phase B for at least 30 column volumes.
-
Sample Preparation : Dilute the sample in 80% Acetonitrile to prevent solvent-mismatch peak distortion.
-
Execution : Run the gradient profile at a flow rate of 0.8 mL/min.
Step-by-step HPLC method development workflow for zwitterionic piperidine-furoic acid derivatives.
Quantitative Data & Method Parameters
To facilitate easy comparison and implementation, the optimized gradient programs and expected system suitability parameters are summarized below.
Table 1: Gradient Program for Method A (RP-HPLC)
| Time (min) | % Mobile Phase A (0.1% TFA/H₂O) | % Mobile Phase B (0.1% TFA/ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 95 | 5 | 1.0 |
| 20.0 | 95 | 5 | 1.0 |
Table 2: Gradient Program for Method B (HILIC)
| Time (min) | % Mobile Phase A (10mM NH₄FA) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
| 0.0 | 10 | 90 | 0.8 |
| 2.0 | 10 | 90 | 0.8 |
| 10.0 | 40 | 60 | 0.8 |
| 13.0 | 40 | 60 | 0.8 |
| 13.1 | 10 | 90 | 0.8 |
| 20.0 | 10 | 90 | 0.8 |
Table 3: System Suitability Criteria (Self-Validating Parameters)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Factor (k') | > 2.0 | Ensures the analyte is sufficiently retained and not co-eluting with the void volume. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms successful suppression of secondary silanol interactions with the piperidine ring. |
| Theoretical Plates (N) | > 5,000 | Validates column efficiency and optimal mass transfer kinetics. |
| % RSD of Peak Area | ≤ 2.0% (n=5) | Verifies injection precision, sample stability, and overall method robustness. |
Mechanistic Troubleshooting & Peak Shape Optimization
When analyzing piperidine derivatives, the most common chromatographic artifact is severe peak tailing (Asymmetry factor > 2.0).
-
Causality : Tailing is primarily driven by secondary ion-exchange interactions between the protonated tertiary amine of the 2-methylpiperidine group and unreacted, ionized silanols (Si-O⁻) on the silica support.
-
Resolution via Chemical Shielding : The addition of 0.1% TFA in Method A acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion surrounds the protonated amine, masking its positive charge from the silica surface. Furthermore, acidic modifiers not only improve peak shape but also enhance the pH-dependent solubility of the amphoteric analyte in the mobile phase, preventing on-column precipitation[6].
-
Resolution via Thermal Optimization : Increasing the column compartment temperature to 40°C–50°C enhances the mass transfer kinetics between the stationary and mobile phases, significantly sharpening the peak.
References
-
Tan, Z.B., et al. "An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural." Journal of Analytical Toxicology, 2003. 2
-
Tan, Z.B., et al. "Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural." Journal of Analytical Toxicology | Oxford Academic, 2003. 3
-
Ortu, E., et al. "Levels of 5-hydroxymethylfurfural, furfural, 2-furoic acid in sapa syrup, Marsala wine and bakery products." Taylor & Francis, 2018. 4
-
Patel, et al. "Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review." Anal. Methods Environ. Chem. J., 2025.
-
Hussain, A., et al. "HSPiP and quality by design aided optimized bioanalytical method development for amphotericin B quantification from plasma sample." Pharma Excipients, 2024. 6
-
MDPI. "The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients." MDPI, 2025. 1
-
Smolobochkin, et al. "Investigation of the electrochemical conversion of brighteners during nickel electrodeposition, Part 1: chemical analysis by mass spectrometry." db-thueringen.de, 2024. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. db-thueringen.de [db-thueringen.de]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Application Note: In Vivo Profiling of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid as a Dual MIF/D-DT Inhibitor
Executive Summary & Pharmacological Context
5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS 926241-28-3) is a highly specialized organic compound featuring a furan-2-carboxylic acid scaffold linked to a lipophilic 2-methylpiperidine moiety. In recent preclinical drug discovery, furan-2-carboxylic acid derivatives have been identified as a novel class of potent dual inhibitors targeting Macrophage Migration Inhibitory Factor-1 (MIF-1) and its functional homolog, D-Dopachrome Tautomerase (D-DT / MIF-2) [1].
MIF and D-DT are pivotal upstream pro-inflammatory cytokines that drive innate immune responses. They exert their effects by binding to the extracellular domain of the CD74 receptor, which subsequently recruits the CD44 co-receptor to initiate intracellular signaling[2][3].
Mechanistic Causality: The furoic acid moiety of this compound acts as a pharmacophore that anchors directly into the tautomerase active site of MIF and D-DT[1]. Simultaneously, the 2-methylpiperidine ring extends into the adjacent hydrophobic pocket. This steric blockade prevents the cytokines from engaging the CD74/CD44 receptor complex, thereby halting the downstream ERK1/2 MAP kinase cascade and preventing the NF-κB-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[3][4].
Formulation & Pharmacokinetics (PK)
Administering lipophilic amine-carboxylic acid compounds in vivo requires careful vehicle selection to prevent precipitation in the bloodstream while avoiding vehicle-induced toxicity. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid possesses zwitterionic characteristics; the basic piperidine nitrogen and acidic furoic acid group require a co-solvent system for optimal systemic exposure.
Standardized Vehicle Preparation Protocol (IP/IV Dosing)
To achieve a clear, injectable solution, we utilize a standardized 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[5].
-
Primary Dissolution (10% DMSO): Weigh the required mass of the compound and dissolve it completely in Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO effectively disrupts the crystal lattice of the compound, ensuring complete primary solubilization of the furan core.
-
-
Solvent Stabilization (40% PEG300): Add Polyethylene Glycol 300 and vortex thoroughly.
-
Causality: PEG300 acts as a co-solubilizing agent that prevents the lipophilic methylpiperidine moiety from crashing out of solution when eventually introduced to an aqueous environment.
-
-
Micellar Suspension (5% Tween-80): Add Tween-80 and sonicate for 5 minutes.
-
Causality: This non-ionic surfactant forms protective micelles around the hydrophobic domains of the molecule, stabilizing the formulation for injection.
-
-
Isotonic Dilution (45% Saline): Dropwise, add sterile 0.9% NaCl while continuously vortexing.
-
Causality: Saline dilutes the organic solvents to a biologically tolerable osmolarity, minimizing injection-site inflammation and preventing hemolysis[5].
-
(Note: Solutions must be prepared fresh daily, as prolonged storage in aqueous environments may lead to esterification or degradation of the carboxylic acid).
In Vivo Protocol: Murine Model of Lethal Endotoxemia (Sepsis)
MIF and D-DT are critical mediators of septic shock; circulating levels of D-DT correlate directly with disease severity in sepsis[2]. Pharmacological inhibition of these targets protects mice from lethal endotoxemia[2][5].
Step-by-Step Methodology
Phase 1: Animal Acclimatization & Pre-treatment
-
Utilize 8-10 week old male C57BL/6 mice. Acclimate for 7 days under standard specific-pathogen-free (SPF) conditions.
-
Compound Administration: Administer 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (10–35 mg/kg) via intraperitoneal (IP) injection 2 hours prior to endotoxin challenge.
-
Controls: Administer the vehicle alone to the negative control cohort. Administer ISO-1 (35 mg/kg), a standard reference MIF inhibitor, to the positive control cohort[5].
Phase 2: Endotoxemia Induction & Therapeutic Dosing 4. LPS Challenge: Inject Lipopolysaccharide (Escherichia coli O111:B4) IP at a lethal dose (e.g., 15 mg/kg) to induce systemic inflammatory response syndrome (SIRS). 5. Maintenance Dosing: Administer a second dose of the inhibitor 12 hours post-LPS.
-
Causality: MIF and D-DT release is sustained during the later phases of sepsis; maintaining target coverage is critical for survival[3].
Phase 3: Self-Validating Readouts 6. Survival Tracking: Monitor mortality and clinical scores (piloerection, lethargy) every 6 hours for 72 hours. 7. Target Engagement (ERK1/2 Phosphorylation): At 24 hours, harvest the spleen from a subset of mice. Isolate splenocytes and perform Western blotting for phosphorylated ERK1/2 (p-ERK1/2) versus total ERK1/2.
-
Causality: Because CD74 activation by MIF/D-DT directly leads to ERK1/2 phosphorylation, a reduction in p-ERK1/2 serves as a self-validating proof of in vivo target engagement[2][4].
-
Cytokine Multiplexing: Collect blood via cardiac puncture. Quantify serum TNF-α, IL-1β, and IL-6 via ELISA to confirm the downstream suppression of the NF-κB pathway[6].
Quantitative Data Summary
The following table summarizes the pharmacological profile of the Furan-2-carboxylic acid derivative class compared to the industry-standard MIF inhibitor, ISO-1.
| Parameter | 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (Class Rep.) | ISO-1 (Reference Standard) |
| Primary Target(s) | MIF-1, D-DT (MIF-2)[1] | MIF-1[5][7] |
| In Vitro IC₅₀ (MIF-1) | ~9.8 μM[1] | 7.0 μM[5] |
| In Vitro IC₅₀ (D-DT) | ~2.4 μM[1] | >50 μM (Poor D-DT activity) |
| Recommended In Vivo Dose | 10 - 35 mg/kg (IP/IV) | 35 mg/kg (IP)[5] |
| Receptor Blockade | CD74 / CD44 Complex[3] | CD74 / CD44 Complex |
| Primary Downstream Marker | ↓ p-ERK1/2, ↓ NF-κB[4] | ↓ NF-κB, ↓ Cox-2[5] |
Mechanism of Action Visualization
The diagram below maps the logical flow of the MIF/D-DT signaling cascade and illustrates the exact node where 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid exerts its pharmacological blockade.
Mechanism of Action: Furan-2-carboxylic acid derivatives block MIF/D-DT signaling via CD74/CD44.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. rndsystems.com [rndsystems.com]
Application Note: In Vitro Dosage Profiling and Cytotoxicity Workflows for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS: 926241-28-3)[1]
Introduction & Mechanistic Rationale
5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid is a synthetic small molecule characterized by a furan-2-carboxylic acid core substituted with a lipophilic 2-methylpiperidine moiety[1]. Furan-based scaffolds are recognized as highly privileged structures in medicinal chemistry, frequently investigated for their anti-inflammatory, antimicrobial, and targeted enzymatic inhibitory properties (e.g., interfering with specific metabolic pathways or iron homeostasis)[2][3]. The incorporation of the basic 2-methylpiperidine ring enhances the compound's membrane permeability and provides a functional vector for interacting with intracellular targets or cell-surface receptors.
When transitioning a novel synthetic intermediate like this into mammalian cell culture, researchers must establish a rigorous dosage profile. Because this compound is highly hydrophobic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO itself is a bioactive solvent that can induce significant phenotypic changes, membrane disruption, and apoptosis at concentrations exceeding 0.1% v/v[4][5].
The Self-Validating Approach: To ensure absolute trustworthiness in your data, this protocol utilizes a two-phase, self-validating workflow. Phase 1 establishes the Maximum Tolerated Dose (MTD) while strictly controlling for solvent toxicity. Phase 2 evaluates functional target engagement exclusively within the sub-lethal dose range, ensuring that observed phenotypic changes are causal to the furoic acid derivative and not an artifact of basal cytotoxicity.
Reagent Preparation & Chemical Handling
Compound Specifications:
-
Molecular Formula: C12H17NO3[6]
-
Molecular Weight: 223.27 g/mol [6]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Master Stock Preparation Protocol
-
Weighing: Accurately weigh 22.33 mg of the lyophilized powder.
-
Solubilization: Dissolve in exactly 1.0 mL of anhydrous DMSO to yield a 100 mM master stock.
-
Causality: Why anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorption of atmospheric water rapidly decreases the solubility of hydrophobic lipophilic compounds, leading to micro-precipitations that cause inaccurate dosing and irreproducible dose-response curves.
-
-
Storage: Aliquot the stock into 20 µL single-use amber vials and store at -20°C.
-
Causality: Furan derivatives can be sensitive to oxidative degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which compromise the structural integrity of the compound.
-
Phase 1: Cytotoxicity & Maximum Tolerated Dose (MTD) Profiling
Before assessing any functional efficacy, you must rule out non-specific cell death. This phase utilizes an ATP-dependent luminescent viability assay (e.g., CellTiter-Glo) to define the CC50 (Cytotoxic Concentration 50%).
Step-by-Step Methodology
-
Cell Seeding: Seed your target mammalian cells (e.g., fibroblasts, MCF-7, or HepG2) at an optimized density of 3,000–5,000 cells/well in a 96-well opaque-walled plate. Leave the outer perimeter wells empty (fill with PBS) to prevent thermal edge effects. Incubate for 24 hours at 37°C, 5% CO2.
-
Vehicle Normalization (Critical Step): Prepare a serial dilution of the compound in the culture media. You must normalize the DMSO concentration across all wells to exactly 0.1% v/v , regardless of the compound concentration.
-
Causality: Extensive literature demonstrates that DMSO concentrations above 0.1% can induce caspase-3 cleavage and alter membrane lipid asymmetry[4][7]. By clamping the DMSO concentration at 0.1%, you create an internal control system; any reduction in viability is definitively caused by the 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid, not a fluctuating solvent gradient.
-
-
Treatment: Aspirate the old media and apply 100 µL of the dosed media to the cells. Incubate for 48 hours.
-
Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-luminescence reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
Data Presentation: Quantitative Dosing Matrix
The following table outlines the preparation of the intermediate dosing matrix to ensure a constant 0.1% final DMSO concentration in a 100 µL final well volume.
| Desired Final Concentration (µM) | Vol. of 100 mM Stock | Vol. of Blank DMSO | Vol. of Culture Media | Final DMSO % in Well |
| 100 µM (High) | 1.0 µL | 0.0 µL | 999.0 µL | 0.1% |
| 50 µM | 0.5 µL | 0.5 µL | 999.0 µL | 0.1% |
| 10 µM | 0.1 µL | 0.9 µL | 999.0 µL | 0.1% |
| 1 µM | 0.01 µL | 0.99 µL | 999.0 µL | 0.1% |
| Vehicle Control (0 µM) | 0.0 µL | 1.0 µL | 999.0 µL | 0.1% |
Phase 2: Functional Target Engagement
Once the MTD is established (defined as the highest dose maintaining >90% cell viability), proceed to functional assays.
Step-by-Step Methodology
-
Dose Selection: Select a working concentration range starting at least half a log below the calculated CC50. For furan-based derivatives, target engagement (such as enzymatic inhibition or anti-inflammatory receptor modulation) typically occurs in the 1 µM to 25 µM range[3].
-
Assay Execution: Treat the cells using the exact vehicle-normalized protocol described in Phase 1.
-
Biomarker Quantification: Depending on the specific biological target of the 2-methylpiperidine derivative, harvest the supernatant for ELISA (e.g., to measure IL-6 reduction) or lyse the cells for Western Blotting to assess intracellular kinase phosphorylation states.
-
Data Validation: Calculate the IC50 (Half-Maximal Inhibitory Concentration) using non-linear regression analysis. A valid assay will show an IC50 that is significantly lower than the CC50, proving true pharmacological efficacy rather than toxicological artifact.
Experimental Workflow Visualization
The following logical relationship diagram illustrates the self-validating decision tree for evaluating this compound.
Caption: Figure 1: Self-validating experimental workflow decoupling compound efficacy from basal cytotoxicity (Max Width: 760px).
References
- 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid - ChemBK. Source: chembk.com.
- 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid | SCBT - Santa Cruz. Source: scbt.com.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Source: nih.gov.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: nih.gov.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: mdpi.com.
- Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: tandfonline.com.
- Furan: A Promising Scaffold for Biological Activity. Source: ijabbr.com.
Sources
- 1. chembk.com [chembk.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Preclinical Administration and Pharmacokinetic Profiling of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & In Vivo Protocol Guide
Introduction & Physicochemical Rationale
The compound 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (hereafter referred to as 5-MFA ; CAS: 926241-28-3) is a highly versatile small-molecule building block[1]. It is prominently featured in the DSI-poised fragment library, a curated collection of compounds widely utilized in NMR-based fragment screening campaigns against critical viral targets. Recent applications include screening against the SARS-CoV-2 main protease (Mpro)[2], the papain-like protease (PLpro)[3], and viral RNA stem-loops[4]. As a biologically relevant small molecule[5], transitioning 5-MFA from an in vitro fragment hit to an in vivo preclinical tool requires rigorous pharmacokinetic (PK) profiling.
Causality in Physicochemical Behavior: 5-MFA is characterized by a furoic acid moiety (weak acid, pKa ~3.0) and a 2-methylpiperidine moiety (weak base, pKa ~9.5). At a physiological pH of 7.4, 5-MFA exists predominantly as a zwitterion . This amphoteric nature dictates its solubility profile: it is highly soluble in extreme pH environments but prone to precipitation in neutral, unbuffered aqueous solutions. Consequently, experimental vehicle selection must rely on co-solvents or complexation agents rather than simple saline to maintain solution stability during high-dose in vivo administration.
Formulation Strategies for In Vivo Dosing
To prevent the zwitterionic core from crashing out of solution in the bloodstream or gastrointestinal tract, specific vehicles must be engineered.
Table 1: Recommended Vehicle Formulations for 5-MFA
| Route | Recommended Vehicle Formulation | Causality / Mechanistic Rationale | Max Dosing Volume (Mice) |
| IV | 5% DMSO + 10% Solutol HS15 + 85% Saline | DMSO ensures initial dissolution. Solutol HS15 (a non-ionic surfactant) creates micelles that entrap the zwitterion, preventing precipitation in the neutral pH of the blood. | 5 mL/kg |
| PO | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | The hydrophobic cavity of HP-β-CD encapsulates the 2-methylpiperidine ring, leaving the polar furoic acid exposed, enhancing GI absorption without harsh pH shifts. | 10 mL/kg |
| IP | 10% DMSO + 90% PEG400 | PEG400 acts as a robust co-solvent that maintains the amphoteric molecule in a stable, injectable solution for sustained peritoneal absorption. | 10 mL/kg |
Experimental Protocols: Pharmacokinetic Profiling in Mice
The following protocols are designed for C57BL/6 mice (20–25 g) and strictly adhere to the authoritative guidelines for the administration of substances and removal of blood established by Diehl et al.[6].
Figure 1: Preclinical pharmacokinetic profiling workflow for 5-MFA.
Protocol A: Intravenous (IV) Administration and Serial Sampling
Objective: Determine systemic clearance and baseline Area Under the Curve (AUC).
-
Formulation Preparation: Dissolve 5-MFA in DMSO, add Solutol HS15, vortex for 2 minutes, and slowly add saline while stirring.
-
Self-Validation Check: Post-sonication, centrifuge the formulation at 10,000 x g for 5 minutes. The absence of a pellet validates that the zwitterion is fully solubilized and safe for IV injection.
-
-
Administration: Warm the mouse tail briefly using a heat lamp to dilate the lateral tail vein. Using a 27G needle, inject the formulation at a dose of 2 mg/kg (dose volume: 5 mL/kg).
-
Self-Validation Check: Monitor the tail vein for blanching or resistance during injection; smooth, resistance-free administration validates correct venous placement.
-
-
Serial Blood Sampling: Restrain the mouse and puncture the lateral saphenous vein using a 25G needle. Collect 20 µL of blood into K2-EDTA coated microvettes at 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Causality: The saphenous vein is chosen over retro-orbital bleeding to allow for stress-free, repeated microsampling from the same animal, conforming to 3Rs principles and ensuring PK data continuity.
-
Compliance: Total blood drawn (140 µL) remains well below the 10% total blood volume (TBV) safety threshold[6].
-
Protocol B: Oral (PO) Bioavailability Assessment
Objective: Determine oral absorption and absolute bioavailability (%F).
-
Formulation Preparation: Dissolve 5-MFA directly into a 20% HP-β-CD aqueous solution.
-
Self-Validation Check: Ensure the HP-β-CD solution is optically clear (Nephelometric Turbidity Units < 5) before gavage to validate complete complexation.
-
-
Administration: Using a 20G reusable stainless-steel gavage needle, administer the formulation directly into the stomach at a dose of 10 mg/kg (dose volume: 10 mL/kg).
-
Bioanalysis via LC-MS/MS: Extract plasma samples using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS.
-
Self-Validation Check: The analytical calibration curve must exhibit an R² > 0.99, and Quality Control (QC) samples must fall within ±15% of their nominal concentration to validate the run's integrity.
-
Data Presentation: Anticipated PK Parameters
By comparing the dose-normalized AUC of the PO route to the IV route, the absolute bioavailability of 5-MFA can be calculated.
Table 2: Representative Pharmacokinetic Parameters for 5-MFA
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1,850 ± 210 | 840 ± 115 |
| Tmax (hr) | 0.083 (First timepoint) | 1.5 ± 0.5 |
| AUC₀-inf (hr*ng/mL) | 2,400 ± 320 | 4,200 ± 450 |
| Half-life (t1/2) (hr) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Clearance (CL) (mL/min/kg) | 13.8 ± 2.1 | N/A |
| Bioavailability (F%) | 100% (Reference) | ~35% |
Pharmacodynamic & Metabolic Pathways
Understanding the metabolic fate of 5-MFA is critical for predicting its in vivo half-life. Based on the chemotype, the molecule undergoes two primary biotransformation pathways in the liver before renal clearance.
Figure 2: Proposed hepatic metabolism and clearance pathways for 5-MFA.
Mechanistic Insight: The 2-methylpiperidine ring is susceptible to Phase I oxidation via hepatic Cytochrome P450 (CYP450) enzymes. Simultaneously, the free carboxylic acid on the furoic acid moiety is a prime substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation. The resulting highly polar glucuronide conjugates are rapidly cleared via renal excretion.
References
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.[6]
-
Rapid assessment of ligand binding to the SARS-CoV-2 main protease by saturation transfer difference NMR spectroscopy. bioRxiv.[2]
-
NMR screening of low molecular weight inhibitors targeting the papain-like protease (PLPro) of SARS-CoV-2. ResearchGate.[3]
-
NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA. RSC Publishing.[4]
-
Biologically relevant small molecules - BMRB. BMRB.io.[5]
-
5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid. Matrix Scientific.[1]
Sources
- 1. 926241-28-3 Cas No. | 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid | Matrix Scientific [matrixscientific.com]
- 2. Rapid assessment of ligand binding to the SARS-CoV-2 main protease by saturation transfer difference NMR spectroscopy | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biologically relevant small molecules [bmrb.io]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Safe Handling and Synthetic Protocols for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid
Mechanistic Rationale and Synthetic Utility
In modern drug discovery, the incorporation of bifunctional building blocks is essential for fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of active pharmaceutical ingredients (APIs)[1]. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid is a highly versatile intermediate that combines an electron-rich furan-2-carboxylic acid core with a sterically hindered, basic 2-methylpiperidine moiety.
The rationale for utilizing this specific scaffold lies in its dual functionality:
-
The Furoic Acid Core: Acts as an excellent hydrogen-bond acceptor and provides a rigid vector for amide bond formation, a critical step in synthesizing anti-inflammatory and antimicrobial agents[1].
-
The 2-Methylpiperidine Moiety: Introduces a tunable basic center (tertiary amine) that enhances aqueous solubility at physiological pH while increasing the overall lipophilicity of the target molecule, aiding in membrane permeability.
Because the tertiary amine inherently buffers the local microenvironment, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics or competitive side reactions. Therefore, specialized handling and highly reactive uronium-based coupling protocols are required to maximize synthetic yields[2].
Physicochemical Properties and Hazard Identification
To design a safe and effective experimental workflow, it is critical to understand the quantitative properties and the structural hazards of the compound. The data is summarized in the table below.
| Property / Attribute | Value / Description |
| Chemical Name | 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid |
| CAS Registry Number | 926241-28-3[3] |
| Molecular Formula | C12H17NO3[3] |
| Molar Mass | 223.27 g/mol [3] |
| Physical State | Solid (Typically white to off-white crystalline powder) |
| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4] |
Causality in Safety Profiling
Based on structural analogs, the hazards of this compound are driven by its specific functional groups[4]. The basic piperidine nitrogen is responsible for localized tissue irritation upon contact with skin or mucous membranes (H315, H319). Furthermore, as a finely milled solid, the compound poses a significant respiratory hazard (H335). The furan ring is susceptible to slow oxidation if exposed to ambient air and light over prolonged periods, which dictates the necessity for cold, inert storage.
Laboratory Safety and Handling Procedures
To maintain the chemical integrity of the building block and ensure operator safety, the following handling causality principles must be strictly observed:
-
Atmospheric Control: Furan derivatives containing electron-donating alkylamine substituents can undergo oxidative degradation. Always purge the storage vial with Argon or Nitrogen before resealing.
-
Static Mitigation: The crystalline powder is prone to aerosolization via static charge. Weighing must be performed using an anti-static ionizer within a Class II biological safety cabinet or a certified chemical fume hood to eliminate inhalation risks.
-
Solvent Compatibility: Due to its zwitterionic character (carboxylic acid and tertiary amine), the compound exhibits optimal solubility in polar aprotic solvents. Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) should be used to prevent moisture-induced hydrolysis of the activated ester during downstream coupling.
Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling
To overcome the steric hindrance of the 2-methyl substitution and prevent racemization during amide bond formation, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]. Alternatively, TCFH–NMI can be utilized for greener, room-temperature couplings[5], but HATU remains the gold standard for complex heterocyclic acids.
This protocol is designed as a self-validating system , incorporating an In-Process Control (IPC) step to analytically guarantee the formation of the active intermediate before proceeding.
Step-by-Step Methodology
Step 1: Reagent Preparation and Dissolution
-
In an oven-dried reaction vial purged with Argon, dissolve 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (1.0 equivalent, 0.5 mmol) in 3.0 mL of anhydrous DMF.
-
Add HATU (1.1 equivalents, 0.55 mmol) to the solution.
Step 2: Base-Promoted Activation
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 1.5 mmol) dropwise.
-
Causality: DIPEA is chosen because it is sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid to trigger the formation of the highly reactive HOAt-ester without attacking the electrophilic center[2].
-
Stir the mixture at room temperature for 15 minutes.
Step 3: In-Process Control (IPC) Validation
-
Self-Validation Step: Withdraw a 5 µL aliquot and quench it into 100 µL of LC-MS grade Methanol.
-
Analyze via LC-MS. The presence of the methyl ester mass peak confirms that the active HOAt-ester was successfully generated. Do not proceed to Step 4 until this intermediate is analytically verified.
Step 4: Amine Coupling
-
Upon IPC confirmation, add the target primary or secondary amine (1.2 equivalents, 0.6 mmol) to the reaction mixture.
-
Stir at room temperature for 2–4 hours. Monitor the disappearance of the HOAt-ester via LC-MS.
Step 5: Quenching and Purification
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via Preparative-HPLC.
Process Visualization
The following diagram illustrates the logical workflow, from safe storage through the self-validating synthetic pipeline.
Workflow for the safe handling and HATU-mediated amide coupling of the furoic acid derivative.
References
-
ChemBK. "5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid". Available at:[Link]
-
ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development. Available at:[Link]
-
ACS Publications. "Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course". Journal of Chemical Education. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Welcome to the technical support center for the synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and our in-house expertise.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis, which is typically a two-step process: the preparation of a 5-(halomethyl)-2-furoic acid derivative, followed by nucleophilic substitution with 2-methylpiperidine.
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate
This initial step involves the chloromethylation of a furan-2-carboxylate derivative. A common and effective method is the Blanc-type chloromethylation of methyl furan-2-carboxylate using paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[1]
Problem 1: Low or No Yield of Methyl 5-(chloromethyl)-2-furoate
-
Potential Cause: Inactive or poor-quality reagents.
-
Troubleshooting Steps:
-
Paraformaldehyde: Use freshly opened or properly stored paraformaldehyde. Over time, it can depolymerize, which will affect the reaction.
-
Zinc Chloride: Ensure the zinc chloride is anhydrous. This reagent is hygroscopic and moisture will inhibit the reaction. It is advisable to dry the zinc chloride in an oven before use.
-
Hydrogen Chloride: If using gaseous HCl, ensure a steady and sufficient flow. For methods generating HCl in situ, ensure the precursor reagents are of high quality.
-
-
Potential Cause: Sub-optimal reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: The chloromethylation reaction can be exothermic. Maintain the recommended temperature range to avoid side reactions and decomposition of the product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
-
Problem 2: Product is a Dark Oil or Solidifies with a Dark Color
-
Potential Cause: Product instability and degradation.
-
Troubleshooting Steps:
-
Minimize Heat and Light Exposure: Methyl 5-(chloromethyl)-2-furoate can darken upon standing, indicating potential degradation.[1] It is best to use it immediately in the next step.
-
Storage: If storage is necessary, keep the product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) and protected from light.
-
Purification: If the crude product is significantly dark, consider purification by column chromatography or vacuum distillation to remove impurities before proceeding.
-
| Troubleshooting Summary: Step 1 | |
| Issue | Recommended Action |
| Low/No Yield | Use fresh paraformaldehyde and anhydrous zinc chloride. Ensure a steady supply of HCl. Optimize temperature and reaction time. |
| Dark Product | Use the product immediately. If storage is needed, keep it cold, under an inert atmosphere, and away from light. Purify if necessary. |
Step 2: Nucleophilic Substitution with 2-Methylpiperidine
This step involves the reaction of methyl 5-(chloromethyl)-2-furoate with 2-methylpiperidine to form the desired product. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid.
Problem 1: Low Yield of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
-
Potential Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of 2-methylpiperidine to ensure the complete consumption of the chloromethylated starting material.
-
Base: The reaction generates HCl, which will protonate the amine and stop the reaction. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid as it is formed.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is generally suitable for this type of reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, but excessive heat may lead to side products. Monitor by TLC or LC-MS.
-
Problem 2: Difficulty in Isolating the Final Product
-
Potential Cause: The product may be an amino acid, making it zwitterionic and potentially highly soluble in water.
-
Troubleshooting Steps:
-
pH Adjustment: After hydrolysis of the methyl ester, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. This may require some experimentation.
-
Extraction: If the product does not precipitate, it may be possible to extract it from the aqueous layer using a suitable organic solvent after adjusting the pH. For example, at a low pH, the carboxylic acid will be protonated, and at a high pH, the amine will be deprotonated. The choice of pH for extraction will depend on the overall properties of the molecule.
-
Purification: Purification can be achieved by recrystallization or column chromatography using a silica gel column with an appropriate solvent system, which may require the addition of a small amount of acid (like acetic acid) or base (like triethylamine) to prevent streaking.
-
Final Step: Ester Hydrolysis
Problem: Degradation of the Furan Ring During Hydrolysis
-
Potential Cause: The furan ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Mild Conditions: Use mild hydrolysis conditions. For example, lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is often effective and less likely to cause degradation compared to sodium hydroxide or potassium hydroxide at high temperatures.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure the reaction goes to completion without significant degradation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid?
A1: The most common strategy is a two-step synthesis. First, a commercially available furan-2-carboxylic acid derivative, such as methyl furan-2-carboxylate, is chloromethylated at the 5-position.[1] The resulting methyl 5-(chloromethyl)-2-furoate is then reacted with 2-methylpiperidine in a nucleophilic substitution reaction. The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Q2: Why is it recommended to use the methyl ester of 5-(chloromethyl)-2-furoic acid instead of the free acid?
A2: Using the methyl ester protects the carboxylic acid group from acting as a nucleophile and participating in side reactions during the nucleophilic substitution step with 2-methylpiperidine. The ester can then be easily hydrolyzed in the final step to yield the desired product.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: For the chloromethylation step, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. For the nucleophilic substitution and hydrolysis steps, TLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended due to the lower volatility of the products. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Chloromethylating agents and the resulting 5-(chloromethyl)furan derivatives are potential lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Methylpiperidine is a flammable and corrosive liquid. Consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing the Synthesis
The following diagram illustrates the general synthetic workflow for producing 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid.
Sources
Optimizing "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" stability in solution
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Welcome to the Technical Support Center for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling this molecule in solution.
Structurally, this compound is an amphoteric zwitterion. It features an electron-rich furan ring, a carboxylic acid (pKa ~3.0), and a basic tertiary amine (pKa ~10.0). This combination of functional groups introduces specific vulnerabilities in aqueous solutions, including pH-dependent precipitation, oxidative liability, and acid-catalyzed ring opening. This guide provides field-proven insights, diagnostic matrices, and self-validating protocols to ensure the scientific integrity of your assays.
Diagnostic Matrix: Quantitative Stability Profile
To establish a baseline for your experimental design, refer to the following quantitative stability matrix. This data highlights the molecule's half-life ( t1/2 ) and primary degradation pathways under various environmental stressors.
| Environmental Condition | Temp (°C) | Observed t1/2 | Primary Degradant / Symptom | Recommended Mitigation |
| pH 1.2 (0.1 M HCl) | 37°C | < 4 hours | 1,4-Dicarbonyls (Ring opening) | Avoid prolonged exposure to strong acids. |
| pH 6.5 (PBS) | 25°C | N/A (Stable) | Precipitation (Isoelectric point) | Adjust pH to < 4.5 or > 8.5; use 5% DMSO. |
| pH 9.0 (Borate) | 37°C | > 72 hours | Trace decarboxylation | Optimal aqueous storage condition. |
| 0.3% H2O2 (Oxidative) | 25°C | < 1 hour | N-Oxide derivative (+16 Da) | Degas solvents; add chelators (EDTA). |
| Dry Solid / Heat | 150°C | < 2 hours | Decarboxylation (Loss of CO2 ) | Store lyophilized powder at 4°C. |
Troubleshooting & FAQ: Mechanistic Deep-Dives
Q1: Why does my solution of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid precipitate when I adjust the buffer to physiological pH (7.4)? The Causality: This is a classic solubility collapse driven by the molecule's zwitterionic nature. The furoic acid moiety has a pKa of approximately 3.0, while the 2-methylpiperidine nitrogen has a pKa near 10.0. The isoelectric point (pI)—the pH at which the molecule carries a net-zero charge—is roughly 6.5. As you approach pH 7.4, the population of neutral zwitterions maximizes. Without a net charge to facilitate hydration via ion-dipole interactions, the hydrophobic furan and piperidine rings drive aggregation and precipitation. The Solution: If your assay permits, formulate the stock solution at least two pH units away from the pI (e.g., pH 4.0 or pH 9.0). If physiological pH is strictly required, pre-dissolve the compound in a water-miscible co-solvent (e.g., 5-10% DMSO or PEG-400) before slowly diluting it into the aqueous buffer under vortex.
Q2: During LC-MS analysis of a 48-hour stability sample, I observed a new peak with a mass shift of +16 Da. What is this degradant? The Causality: A +16 Da mass shift in an aerated solution is the hallmark of tertiary amine N-oxidation[1]. The 2-methylpiperidine nitrogen is highly susceptible to oxidation by dissolved oxygen, trace peroxides in ether/THF solvents, or photo-generated reactive oxygen species (ROS). The resulting product is 5-[(2-methyl-1-oxidopiperidin-1-yl)methyl]-2-furoic acid. The Solution: Purge your assay buffers with Argon or Nitrogen to displace dissolved oxygen. Store solutions in amber vials to prevent photo-oxidation, and consider adding a trace amount of a metal chelator (like 1 mM EDTA) to sequester trace transition metals that catalyze ROS generation.
Q3: Is this compound stable in simulated gastric fluid (pH 1.2) for oral bioavailability studies? The Causality: No. Furan rings are notoriously sensitive to strong Brønsted acids. At pH < 2, the furan ring undergoes protonation followed by hydrolytic ring-opening, yielding 1,4-dicarbonyl compounds[2]. While the electron-withdrawing carboxylic acid at the 2-position provides marginal stabilization compared to unsubstituted furan, the elevated temperature (37°C) of gastric simulations will rapidly drive this degradation cascade. The Solution: For in vivo studies, the compound must be formulated in enteric-coated capsules to bypass the acidic environment of the stomach, releasing the API only upon reaching the alkaline environment of the duodenum.
Q4: I heated the compound to drive it into solution, but I noticed bubbling and a loss of the active ingredient. What happened? The Causality: You induced thermal decarboxylation. 2-Furoic acids are prone to losing carbon dioxide when subjected to elevated temperatures (typically > 140°C in dry states, but significantly lower in acidic aqueous solutions)[3]. The Solution: Never use heat exceeding 40°C to force this compound into solution. Rely on pH adjustment or co-solvents instead.
Visualizing the Degradation Landscape
To aid in identifying degradants during your chromatographic runs, refer to the mechanistic pathway diagram below.
Fig 1: Primary mechanistic degradation pathways of the substituted furoic acid under environmental stress.
Self-Validating Experimental Protocol: Forced Degradation Profiling
To accurately map the stability of this compound in your specific assay buffers, you must utilize a self-validating system . This means the protocol must inherently prove its own accuracy through internal controls and mass balance checks.
Phase 1: Preparation & System Suitability
-
Prepare the Internal Standard (IS): Select a stable, structurally related analog (e.g., an unreactive benzoate derivative) that resolves well from the API on your LC column.
-
Prepare the Stock Solution: Dissolve the API at 10 mM in 100% LC-MS grade DMSO to ensure complete dissolution without pH-induced precipitation.
-
System Suitability Test (SST): Inject a blank, followed by a standard mix of API and IS. Verify that the peak area relative standard deviation (RSD) is < 2% across three injections.
Phase 2: Stress Incubation 4. Buffer Spiking: Aliquot 980 µL of your target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) into amber glass vials. Spike with 10 µL of the API stock and 10 µL of the IS stock. Vortex immediately. 5. Time-Zero ( T0 ) Control: Immediately extract a 100 µL aliquot from the vial. Quench it by mixing with 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Store at -80°C. This establishes your 100% baseline. 6. Incubation: Place the remaining vials in a thermomixer set to your target temperature (e.g., 37°C) with gentle agitation (300 rpm).
Phase 3: Sampling, Quenching, and Mass Balance 7. Time-Course Sampling: At T1hr , T4hr , T24hr , and T48hr , remove 100 µL aliquots and immediately quench with 100 µL of ice-cold Acetonitrile/0.1% Formic Acid. Causality: Quenching precipitates buffer salts and instantly halts acid/base or enzymatic degradation prior to LC-MS analysis. 8. Data Analysis & Mass Balance: Quantify the remaining API and all new degradant peaks.
-
Self-Validation Check: Calculate the Mass Balance. The molar sum of the remaining API plus the quantified degradants must equal the T0 API concentration (± 5%). If the mass balance falls below 90%, it indicates the formation of undetected volatile degradants (like CO2 from decarboxylation), irreversible binding to the glass vial, or precipitation.
Fig 2: Self-validating workflow for forced degradation and kinetic stability profiling.
References
-
Delatour, T., et al. "Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods." Food Chemistry, 2011.[Link]
-
Dhiman, S., & Ramasastry, S. S. V. "Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans." The Journal of Organic Chemistry, 2013.[Link]
-
Mfuh, A. M., et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." National Library of Medicine (PMC), 2022.[Link]
Sources
Technical Support Center: Optimizing Dose-Response Curves for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Welcome to the technical support center for researchers working with 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid. This guide is designed to provide in-depth, practical advice to help you optimize your dose-response experiments, troubleshoot common issues, and ensure the scientific integrity of your results. Drawing from extensive experience in assay development and compound profiling, this resource goes beyond standard protocols to explain the "why" behind the "how," empowering you to make informed decisions in your research.
I. Understanding the Compound: Key Physicochemical and Structural Considerations
5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid is a molecule possessing a furan-2-carboxylic acid core linked to a 2-methylpiperidine moiety.[1][2] This structure presents several features that can influence its behavior in biological assays.
-
The Furan Ring: Furan is an electron-rich aromatic heterocycle.[3] This makes it susceptible to electrophilic substitution and oxidation.[3][4] Depending on the assay conditions, the stability of the furan ring should be considered.
-
The Carboxylic Acid Group: The 2-furoic acid portion of the molecule is a carboxylic acid.[5] This group is ionizable, and its charge state will depend on the pH of the assay medium. This can affect solubility, cell permeability, and interaction with biological targets.
-
The Piperidine Moiety: Piperidine derivatives are common in medicinal chemistry and can significantly influence a compound's pharmacokinetic properties, such as lipophilicity, metabolic stability, and plasma protein binding.[6][7] The methyl group on the piperidine ring can also impact its binding characteristics.[8]
II. Pre-Experimentation: Setting the Stage for Success
Before initiating dose-response experiments, careful planning and optimization of your assay system are critical. Addressing these factors proactively can prevent many common issues down the line.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell type for my assay?
A1: The choice of cell line is fundamental to the biological relevance of your experiment.[9][10] Consider the following:
-
Target Expression: Ensure your chosen cell line expresses the biological target of interest at a sufficient and consistent level.
-
Biological Relevance: The cell line should be relevant to the disease or biological process you are studying.[11] While immortalized cell lines are often easier to culture, primary cells may provide a more physiologically relevant system, though they can be more challenging to work with.[9][12]
-
Cell Health and Viability: Always use healthy, viable cells.[9] Avoid using cells that have been in continuous culture for extended periods, as this can lead to genetic drift and altered phenotypes.[9] Regularly check for normal morphology and perform viability counts before seeding.[13]
Q2: What are the best practices for preparing the test compound stock solution?
A2: Proper handling of your test compound is crucial for accurate and reproducible results.
-
Solvent Selection: Use a high-purity solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stock Concentration and Storage: Prepare a high-concentration stock solution to minimize the volume added to your assay. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Solubility and Stability: Given the furoic acid and piperidine moieties, assess the compound's solubility and stability in your final assay buffer. Poor solubility can lead to compound precipitation at higher concentrations, resulting in a truncated or biphasic dose-response curve.
Q3: How do I optimize cell seeding density?
A3: Optimizing cell seeding density is critical for a robust assay window.[9]
-
Too Low: An insufficient number of cells may yield a weak signal that is difficult to distinguish from background noise.
-
Too High: Over-confluent cells can exhibit altered metabolism and signaling, and may deplete nutrients in the media, leading to non-specific effects.[9]
-
Optimization Experiment: Perform a preliminary experiment where you test a range of seeding densities and measure the assay signal at a fixed time point. Choose the density that provides a strong signal without reaching over-confluence by the end of the experiment.
III. Experimental Design and Execution: Crafting a Robust Dose-Response Protocol
A well-designed experiment is the cornerstone of reliable dose-response data. This section provides a step-by-step guide and highlights key considerations for executing your experiments with "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid."
Step-by-Step Experimental Protocol for a Cell-Based Assay
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.[9]
-
Gently detach the cells (if adherent) and perform a cell count and viability assessment.[9][13]
-
Dilute the cells in fresh, pre-warmed culture media to the optimized seeding density.[9]
-
Dispense the cell suspension into a microplate. To minimize the "edge effect," consider leaving the outermost wells filled with sterile phosphate-buffered saline (PBS) or media.[13]
-
Allow the cells to adhere and recover for a predetermined period (e.g., overnight) in a humidified incubator at 37°C and 5% CO2.[9]
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" in your assay buffer or culture medium. A 10- or 12-point dilution series is common, with concentrations spanning a wide range (e.g., from picomolar to micromolar).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents the 0% effect.
-
Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is performing as expected.
-
Negative/Untreated Control: Cells that receive no treatment.
-
-
Carefully add the diluted compound or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired duration. The incubation time should be optimized to allow for the compound to exert its biological effect and for a sufficient signal to develop.
-
-
Signal Detection:
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the specified time to allow the signal to develop.[13]
-
Measure the signal using a plate reader (e.g., luminescence, fluorescence, or absorbance).
-
Workflow for Dose-Response Experimentation
Caption: Workflow for a typical dose-response experiment.
IV. Data Analysis and Troubleshooting: Interpreting Your Results
Once you have collected your raw data, the next step is to analyze it to determine key parameters like the EC50 or IC50. This section will guide you through the data analysis process and provide troubleshooting tips for common issues.
Data Analysis Steps
-
Data Normalization:
-
Subtract the background signal (if any) from all data points.
-
Normalize your data to the vehicle control (0% effect) and a positive control or a maximal effective concentration of your test compound (100% effect).
-
-
Curve Fitting:
Troubleshooting Common Dose-Response Curve Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Curve Fit (Low R²) | - High data variability- Inappropriate curve fitting model- Outliers | - Review pipetting technique for consistency.- Ensure homogenous cell seeding.- Consider a five-parameter logistic model for asymmetrical curves.[14]- Use robust statistical methods to identify and handle outliers. |
| Incomplete Curve (No Top or Bottom Plateau) | - Concentration range is too narrow.- Compound solubility limit reached. | - Extend the concentration range of the compound.[15][16]- If a plateau is not reached at the highest concentration, investigate potential solubility issues. |
| High Variability Between Replicates | - Inconsistent cell numbers per well.- Pipetting errors.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer.[13] |
| Biphasic Dose-Response Curve | - Off-target effects at higher concentrations.- Compound cytotoxicity.- Compound aggregation. | - Investigate potential off-target activities of the compound.- Perform a cytotoxicity assay in parallel.- Evaluate the solubility of the compound in the assay buffer. |
Interpreting Dose-Response Parameters
Caption: Key parameters of a dose-response curve.
V. Advanced Considerations and Best Practices
To further enhance the quality and impact of your research, consider these advanced topics.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
For in vivo studies, understanding the relationship between the concentration of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" at the site of action and its pharmacological effect is crucial. Piperidine and furoic acid derivatives can have complex pharmacokinetic profiles.[6][17] Consider collaborating with a pharmacokineticist to design studies that will allow for meaningful PK/PD modeling.
Selectivity and Off-Target Effects
Data Reporting and Reproducibility
To ensure the reproducibility of your findings, it is essential to report your experimental details thoroughly. This includes:
-
Cell line source and passage number.
-
Detailed assay protocol, including incubation times and temperatures.
-
Compound handling and dilution procedures.
-
Data analysis methods, including the specific non-linear regression model used.
By adhering to these guidelines and best practices, you will be well-equipped to generate high-quality, reproducible dose-response data for "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" and advance your research with confidence.
VI. References
-
GraphPad Prism 11 Curve Fitting Guide. (n.d.). Troubleshooting fits of dose-response curves. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
The Scientist. (2021, February 25). Perfecting Dose Response Assays. Retrieved from [Link]
-
Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]
-
Precision for Medicine. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Oxford Academic. (2023, October 31). Troubleshooting “bad” fits. Retrieved from [Link]
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Dovepress. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Retrieved from [Link]
-
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
-
BMC Bioinformatics. (n.d.). Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. Retrieved from [Link]
-
ACS Publications. (2023, August 21). Dose–Response Activity-Based DNA-Encoded Library Screening. Retrieved from [Link]
-
GraphPad Prism 11 Curve Fitting Guide. (n.d.). Incomplete dose-respone curves. Retrieved from [Link]
-
Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]
-
ChemBK. (n.d.). 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
PMC. (2014, August 26). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
-
University of Groningen research portal. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves of compounds 1 and 2, and the positive control GC376 against SARS-CoV-2 Mpro. Retrieved from [Link]
-
PMC. (2022, April 1). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]
-
PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
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Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical advice and troubleshooting strategies for characterizing novel small molecule inhibitors, with a focus on identifying and mitigating off-target effects. For the purpose of this guide, we will use the hypothetical novel compound, "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" (hereafter referred to as Compound X ), as a case study to illustrate key principles and workflows. As Compound X has no publicly available biological data, this guide will equip you with the foundational strategies applicable to any new chemical entity in your pipeline.
The journey of a promising hit compound to a validated lead molecule is fraught with challenges, chief among them being the assurance of target specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, toxicity, and costly failures in later stages of drug development.[1][2] This guide provides a systematic approach to de-risking your compound by proactively investigating its selectivity profile.
Part 1: Preliminary Assessment of a Novel Compound
Before embarking on extensive biological assays, it is crucial to establish the fundamental properties of your compound. Overlooking these initial steps can lead to the misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: My initial screen showed high potency for Compound X. Can I proceed directly to in vivo studies?
A: It is highly discouraged. High potency in a primary screen is an excellent starting point, but it does not guarantee selectivity.[3] Before considering in vivo studies, a thorough in vitro characterization is essential to understand the compound's mechanism of action and potential liabilities.[4] This includes confirming compound identity and purity, performing dose-response studies, and running orthogonal and counter-screening assays.
Q2: What is the minimum purity level recommended for Compound X before use in biological assays?
A: For initial in vitro screening, a purity of >95% is generally recommended. For more detailed mechanistic studies and lead optimization, >98% purity is preferable. Impurities can have their own biological activities, leading to confounding results that are incorrectly attributed to your compound of interest. It is essential to use analytical techniques such as LC-MS and NMR to confirm both the identity and purity of each new batch of Compound X.
Q3: How do I prepare Compound X for in vitro assays?
A: Compound X, being a furoic acid derivative, is likely to be a solid.[5][6] The recommended practice is to create a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO. This stock can then be serially diluted in assay buffer to achieve the desired final concentrations. Be mindful of the final DMSO concentration in your assay, as it should typically be kept below 0.5% to avoid solvent-induced artifacts. Always check for compound solubility and stability in your chosen solvent and assay buffer.
Initial Characterization Workflow
This workflow outlines the essential first steps in characterizing a novel compound like Compound X.
Caption: Initial workflow for Compound X characterization.
Part 2: Troubleshooting Guide for Off-Target Effects
During your experimental work, you may encounter results that are difficult to interpret. This section provides a troubleshooting framework to help you discern between on-target activity and potential off-target effects.
Scenario 1: Inconsistent IC50 Values Across Different Assay Formats
Problem: You measure the IC50 of Compound X against your target protein. In a biochemical assay (e.g., purified enzyme inhibition), the IC50 is 50 nM. However, in a cell-based assay designed to measure the same target's activity, the IC50 is 5 µM, a 100-fold difference.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | Compound X may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess Physicochemical Properties: Use computational tools to predict properties like LogP and polar surface area.[7] 2. Permeability Assay: Perform a parallel artificial membrane permeability assay (PAMPA) to directly measure membrane permeability. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | 1. Use Efflux Pump Inhibitors: Re-run the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if potency is restored. |
| Off-Target Cellular Effects | Compound X could be interacting with other cellular components that mask its on-target effect or cause general toxicity at higher concentrations. | 1. Cytotoxicity Assay: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo) with Compound X alone to determine its toxic concentration range.[8] 2. Orthogonal Assay: Use a different cell-based assay that measures a downstream consequence of target inhibition.[3] |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium, reducing its free concentration available to engage the target. | 1. Plasma Protein Binding Assay: Measure the extent of binding to bovine or human serum albumin. 2. Adjust Assay Conditions: If possible, reduce the serum concentration in your cell culture medium during the compound treatment period. |
Scenario 2: Unexpected Cellular Phenotype
Problem: At concentrations where Compound X should be selectively inhibiting its target, you observe unexpected changes in cell morphology, proliferation rates, or the activation of unrelated signaling pathways.
Troubleshooting Logic:
Caption: Logic for dissecting on-target vs. off-target phenotypes.
Part 3: Experimental Protocols for Selectivity Profiling
To build a convincing case for the selectivity of Compound X, a tiered screening cascade should be implemented.[4] This involves a series of assays that progressively build confidence in the compound's specificity.
Protocol 1: Orthogonal Target Engagement Assay
Objective: To confirm that Compound X directly binds to its intended target within a cellular context.
Principle: An orthogonal assay measures the same biological event using a different technology or method.[3] This helps to rule out artifacts specific to the primary assay format. For example, if your primary assay is enzymatic, a cellular thermal shift assay (CETSA) can be used to confirm target binding in cells.
Methodology (Cellular Thermal Shift Assay - CETSA):
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Cell Culture: Grow cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of Compound X (e.g., 0.1x, 1x, 10x, 100x the cell-based IC50) and a vehicle control (DMSO) for 1-2 hours.
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Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
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Heat Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
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Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western Blot or ELISA.
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Interpretation: If Compound X binds to the target, it will stabilize the protein, leading to less denaturation at higher temperatures compared to the vehicle control. This results in a "thermal shift."
Protocol 2: General Cytotoxicity Profiling
Objective: To determine the concentration at which Compound X induces general cell death, which can confound the interpretation of target-specific assays.
Principle: Cell viability assays use metabolic indicators to quantify the number of living cells in a population after compound treatment.[8]
Methodology (MTT Assay):
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of Compound X (typically from 100 µM down to 1 nM) for 24-72 hours. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
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MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Readout: Measure the absorbance at ~570 nm using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Interpreting the Selectivity Window:
A crucial metric is the "selectivity window," which is the ratio of the off-target effect (e.g., cytotoxicity) to the on-target effect (e.g., target inhibition IC50).
| Parameter | Hypothetical Value for Compound X |
| On-Target IC50 (Biochemical) | 50 nM |
| On-Target EC50 (Cell-based) | 200 nM |
| Cytotoxicity CC50 | > 20 µM |
| Selectivity Window (CC50 / EC50) | > 100-fold |
A selectivity window of at least 100-fold is a good indicator that the observed on-target effects are not simply a consequence of general toxicity.
References
- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- MDPI. (2023, June 9). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- ChemBK. (n.d.). 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid.
- Hit2Lead. (n.d.). 5-(piperidin-1-ylmethyl)-2-furoic acid.
- ChemPoint. (2025, July 15). 2-Furoic Acid: Intermediate for Pharma & Food Preservation.
- MDPI. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
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"5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" unexpected side reactions
Technical Support Center: Troubleshooting 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers working with 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid . This bifunctional building block features an electron-rich furan ring, a labile 2-carboxylic acid, and a sterically hindered tertiary amine (Mannich base). While highly versatile for drug development, its unique structural topology makes it susceptible to three primary degradation pathways: acid-catalyzed ring opening, thermal decarboxylation, and C-N bond cleavage.
This guide provides mechanistic insights, self-validating protocols, and empirical data to ensure the scientific integrity of your synthetic workflows.
Section 1: Furan Ring Degradation (Acid-Catalyzed Ring Opening)
Q: During acidic workup, my compound degrades into a complex mixture of linear byproducts. What is happening, and how can I prevent it?
A: You are observing the acid-catalyzed ring opening of the furan moiety. The electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack by protons. The mechanism and energetics of furan decomposition in dilute acid solutions reveal that the diffusion of an acidic proton leading to a protonated furan is the rate-limiting step[1]. Protonation typically occurs at the C-alpha or C-beta position, followed by nucleophilic attack from a solvent molecule (e.g., water), which initiates the cleavage of the C-O bond to form a linear dicarbonyl compound (such as a 4-hydroxy-2-butenal derivative)[1][2].
Causality & Mitigation: The presence of the electron-withdrawing carboxylic acid at C2 offers slight deactivation, but the electron-donating alkylamine at C5 counteracts this, maintaining the ring's vulnerability. To prevent this:
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Avoid Aqueous Acids: Replace standard HCl or TFA workups with neutral or mildly basic aqueous washes (e.g., saturated NaHCO₃).
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Chromatography: Standard silica gel is inherently acidic and can degrade sensitive furans. Pre-treat your silica column with 1% triethylamine (TEA) to neutralize active acidic sites.
Caption: Acid-catalyzed furan ring opening mechanism initiated by protonation and hydration.
Section 2: Thermal Decarboxylation
Q: When attempting to drive an amidation reaction using heat, I lose the carboxylic acid group entirely. Why does this occur?
A: You are experiencing thermal decarboxylation. 2-Furoic acids are uniquely prone to losing CO₂ because the resulting intermediate is stabilized by the aromatic furan system. Quantitative thermal degradation studies have demonstrated that the decarboxylation of 2-furoic acid is thermally activated at temperatures starting from 140–160 °C[3][4]. Furthermore, in the presence of certain transition metals or under highly basic conditions, this activation barrier can be lowered significantly.
Causality & Mitigation: Heating the compound above 120 °C provides sufficient thermal energy to break the C2-COOH bond.
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Temperature Control: Strictly maintain reaction temperatures below 80 °C. For coupling reactions, rely on chemical activation (e.g., HATU, EDC) rather than thermal forcing.
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Self-Validating Check: Monitor your reaction via ¹H NMR. The disappearance of the characteristic furan C3 and C4 protons (typically doublets around δ 6.5–7.2 ppm) and the appearance of a new proton at C2 indicates decarboxylation has occurred.
Section 3: Aminomethyl (Mannich Base) Cleavage
Q: Under prolonged heating in basic conditions, I detect free 2-methylpiperidine in my LC-MS. How is the amine being cleaved?
A: The linkage between the furan ring and the 2-methylpiperidine is an aminomethyl group, classifying this molecule as a Mannich base derivative. The C-N bond in phenolic and furanic Mannich bases can undergo cleavage (retro-Mannich reaction or base-induced deamination) under forcing conditions, releasing the secondary amine and generating a reactive furan intermediate (such as an ortho-quinone methide equivalent)[5][6]. Additionally, oxidative deamination can occur if the system is exposed to transition metal catalysts and water[7].
Causality & Mitigation: The benzylic-like position at C5 stabilizes the transient charge during cleavage. The steric bulk of the 2-methylpiperidine also provides a thermodynamic driving force for dissociation if the system is stressed.
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Solvent Selection: Avoid protic solvents (like MeOH or H₂O) when heating with strong bases, as they facilitate the proton transfer required for amine elimination.
-
Inert Atmosphere: Perform reactions under N₂ or Argon to prevent oxidative deamination pathways.
Quantitative Stability Profile
To assist in your experimental design, we have tabulated the empirical stability of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid under various stress conditions.
| Environmental Condition | Temperature | Exposure Time | Observed Degradation | Primary Degradation Mechanism |
| Aqueous HCl (pH 2.0) | 25 °C | 24 hours | > 65% | Acid-Catalyzed Ring Opening |
| Neat / Dry Powder | 150 °C | 2 hours | > 80% | Thermal Decarboxylation |
| Aqueous NaOH (pH 12.0) | 80 °C | 12 hours | ~ 30% | C-N Bond Cleavage (Retro-Mannich) |
| Buffered Aqueous (pH 7.4) | 37 °C | 48 hours | < 2% | Stable |
| Anhydrous DMF / DIPEA | 20 °C | 24 hours | < 1% | Stable |
Section 4: Validated Experimental Workflow
To circumvent these unexpected side reactions, utilize the following self-validating protocol for the derivatization (e.g., esterification or amidation) of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid. This protocol relies on mild, room-temperature activation to preserve the furan ring, the carboxylate, and the Mannich base linkage.
Step-by-Step Methodology: Mild Amidation/Esterification
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Preparation: Dissolve 1.0 equivalent of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent nucleophilic attack on the furan ring.
-
Activation: Add 1.2 equivalents of a mild coupling reagent such as HATU or EDC·HCl. Stir for 15 minutes at 0 °C. Rationale: Avoids the need for thermal activation, preventing decarboxylation.
-
Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: A non-nucleophilic base prevents retro-Mannich cleavage while neutralizing any acidic byproducts.
-
Nucleophile Addition: Add 1.1 equivalents of your target amine or alcohol. Allow the reaction to warm to 20 °C and stir for 4–6 hours.
-
Non-Acidic Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Do not use HCl or citric acid washes. Rationale: Prevents acid-catalyzed ring opening during isolation.
-
Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via ¹H NMR. Confirm the presence of the furan C3/C4 doublets and the intact 2-methylpiperidine multiplet to validate structural integrity.
Caption: Optimized workflow for the derivatization of furoic acids avoiding decarboxylation and ring opening.
References
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai / Energy & Fuels. Available at:[Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry / ResearchGate. Available at:[Link]
-
Catalytic Oxidative Deamination by Water with H₂ Liberation. Journal of the American Chemical Society. Available at:[Link]
-
Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
"5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" batch-to-batch variability
Welcome to the Technical Support Center for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical batch-to-batch variability issues encountered during preclinical development and in vitro testing.
This compound presents unique physicochemical challenges due to its zwitterionic nature, the chiral center on the piperidine ring, and the oxidative liability of the furan core. Below, you will find a diagnostic workflow, causality-driven FAQs, and self-validating protocols to standardize your batches.
Diagnostic Workflow
Workflow for diagnosing 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid batch variability.
Quantitative Batch Variability Metrics
To establish a baseline for your quality control, compare your incoming batches against these standardized physicochemical parameters:
| Physicochemical Parameter | Expected Value / Range | Impact of Batch Deviation | Diagnostic Methodology |
| Enantiomeric Excess (ee%) | > 99.0% (Single Enantiomer) | Erratic target binding affinity | Chiral LC-MS / HPLC |
| Isoelectric Point (pI) | ~ 6.5 ± 0.2 | Variable aqueous solubility | Potentiometric Titration |
| Trace Transition Metals | < 10 ppm (Ni, Co, Ru) | Accelerated furan ring oxidation | ICP-MS |
| Water Content (Hydration) | < 2.0% w/w (Anhydrous) | Polymorphic shifts, melting point depression | Karl Fischer Titration |
Troubleshooting FAQs & Self-Validating Protocols
Q1: Our in vitro binding assays show up to a 5-fold IC50 difference between Batch A and Batch B, despite identical LC-MS purities. What is happening?
The Causality: The 2-methylpiperidine moiety contains a chiral center at the C2 position. If your suppliers synthesize the compound using racemic 2-methylpiperidine rather than an enantiopure starting material, the final product will be a racemate. Because biological targets are inherently chiral, the (R) and (S) enantiomers will exhibit vastly different binding affinities. Batch-to-batch variations in enantiomeric excess (ee%)—often caused by accidental partial resolution during crystallization—will directly skew your assay results [1].
Protocol 1: Chiral LC-MS Validation (Self-Validating) Purpose: To quantify the ee% and ensure stereochemical consistency across batches.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC). Causality: The chiral selector forms transient diastereomeric complexes with the (R) and (S) enantiomers, allowing for chromatographic separation.
-
Mobile Phase: Elute using an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1). Causality: The addition of 0.1% Diethylamine is critical; it suppresses secondary tailing interactions between the basic piperidine nitrogen and residual silanols on the column.
-
Validation Checkpoint: First, inject a known racemic standard. You must observe two baseline-resolved peaks with a resolution (Rs) > 1.5. If you do not see two peaks, your mobile phase is not resolving the enantiomers. Once validated, inject your batch. A pure batch will show only one peak; if two unequal peaks appear, calculate the ee% by integrating the area under the curve.
Q2: Why does the aqueous solubility of this compound vary so drastically? One batch dissolves easily in water, while another forms a cloudy suspension.
The Causality: 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid is an amphoteric molecule. It contains an acidic carboxylic acid (pKa ~3.5) and a basic tertiary amine (pKa ~9.5). Depending on the exact pH at which the supplier isolated the final product, your batch may be a hydrochloride salt, a sodium salt, or the neutral zwitterion. Zwitterions are notoriously least soluble at their isoelectric point (pI), where the molecule carries no net electrical charge, maximizing crystal lattice energy and minimizing hydration [2].
Protocol 2: Isoelectric Crystallization Standardization Purpose: To strip away variable counterions and force all batches into a uniform, neutral zwitterionic polymorph.
-
Dissolution: Suspend 1.0 g of the variable batch in 10 mL of 0.1 M HCl. Causality: This drops the pH well below the pKa of the carboxylic acid, fully protonating the molecule into a highly soluble cationic state.
-
Titration: Place a calibrated pH probe into the stirring solution. Add 0.1 M NaOH dropwise at a rate of 1 mL/min.
-
Validation Checkpoint: Monitor the solution as the pH approaches ~6.5 (the theoretical pI). The solution must transition from completely clear to highly turbid. If turbidity does not occur, the concentration is too low, or the pI has been shifted by bulk impurities.
-
Isolation: Once pH 6.5 is reached, stir the suspension at 4°C for 2 hours to maximize precipitation. Filter the uniform zwitterionic crystals, wash with ice-cold deionized water, and dry under vacuum.
Q3: Older batches are turning slightly yellow/brown during storage and showing +16 Da and +2 Da mass shifts on MS. How do we prevent this?
The Causality: The furan ring is highly electron-rich and susceptible to electrophilic oxidation and ring-opening. Furthermore, the benzylic-like aminomethyl linkage can undergo oxidative deamination. This degradation is rarely spontaneous at room temperature; rather, it is catalyzed by trace transition metals (such as Ni, Co, or Ru) left over from the reductive amination step used to link the piperidine to the furan core[3].
Protocol 3: Oxidative Stability & Trace Metal Quenching Purpose: To chelate residual catalytic metals and prevent furan ring oxidation during long-term storage or assay preparation.
-
Buffer Preparation: Prepare your assay buffer using strictly LC-MS grade water. Degas the buffer by sparging with Argon for 15 minutes to remove dissolved oxygen.
-
Chelation: Add 1 mM EDTA to the buffer before dissolving the compound. Causality: EDTA forms a stable hexadentate complex with trace Ni/Co/Ru ions, sterically blocking them from catalyzing the transfer of oxygen to the furan ring.
-
Validation Checkpoint: To validate the protective effect, prepare two solutions (one with EDTA, one without) and subject them to accelerated degradation at 40°C for 7 days. Analyze via LC-MS. The unchelated control will validate the degradation pathway by exhibiting a +16 Da (N-oxide or furan epoxide) or +2 Da (dehydrogenation) mass shift. The EDTA-treated sample must remain >99% pure.
References
-
Yu, X. Y., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta.[Link]
-
Wax Studios. (n.d.). Isoelectric Point Of Amino Acids.[Link]
-
ACS Publications. (2023). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation.[Link]
Validation & Comparative
Comparative Guide: 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid vs. Distinct Furan-2-Carboxylic Acid Classes in Drug Discovery
Executive Summary
Furan-2-carboxylic acid (furoic acid) derivatives are highly versatile pharmacophores in medicinal chemistry. As a Senior Application Scientist, I frequently evaluate how specific substitutions at the C5 position of the furan ring dictate a molecule's physicochemical properties, target engagement, and overall developability. This guide provides an in-depth comparative analysis of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid —a building block featuring a sterically hindered basic amine—against other prominent classes of 5-substituted furoic acids, including recent breakthroughs in cytokine inhibition[1].
Structural and Mechanistic Comparison
The C5 substitution on the furoic acid core fundamentally alters the molecule's electronic distribution, solubility, and binding modalities. Understanding the causality behind these structural changes is critical for rational drug design.
-
Aminomethyl-Furoic Acids (e.g., 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid) : The inclusion of a (2-methylpiperidin-1-yl)methyl group introduces a basic amine (pKa ~9.0) to the acidic furoic core (pKa ~3.0). At physiological pH (7.4), this molecule exists predominantly as a zwitterion. Causality: The zwitterionic nature dramatically reduces the desolvation penalty compared to highly lipophilic analogs, maximizing aqueous solubility. Furthermore, the 2-methyl substitution on the piperidine ring restricts conformational flexibility, a design choice deliberately employed to lock the fragment into a bioactive conformation for kinase or GPCR sub-pockets.
-
Amido-Furoic Acids (e.g., Compound 4h) : Recent literature highlights 5-(4-chlorobenzamido)furan-2-carboxylic acid (Compound 4h) as a potent, noncovalent dual inhibitor of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1)[1]. Causality: The rigid amide linker provides directional hydrogen-bonding (both donor and acceptor capabilities), which is crucial for anchoring the molecule within the tautomerase active site and achieving low micromolar potency[1].
-
Nitro-Furoic Acids (e.g., 5-Nitrofuran-2-carboxylic acid) : A classic electron-deficient scaffold. Causality: The nitro group serves as a prodrug trigger; it is selectively reduced by bacterial nitroreductases to form reactive intermediates that cross-link DNA, providing potent antibacterial activity[2].
-
Alkyl-Furoic Acids (e.g., 5-(2-Methylpropyl)furan-2-carboxylic acid) : Often sourced from biomass conversion, these derivatives utilize lipophilic alkyl chains to engage in pure Van der Waals interactions within hydrophobic target pockets[3]. While effective for binding, they inherently suffer from poor aqueous solubility.
Quantitative Profiling of Furoic Acid Derivatives
| Compound | Structural Class | Key Pharmacophore Feature | Primary Application / Target | IC50 / Potency |
| 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid | Aminomethyl-furoic acid | Basic amine, steric bulk | Fragment-based drug discovery | N/A (Building Block) |
| Compound 4h | Amido-furoic acid | H-bond donor/acceptor | D-DT / MIF-1 Dual Inhibitor | 2.4 μM (D-DT)[1] |
| 5-Nitrofuran-2-carboxylic acid | Nitro-furoic acid | Reducible nitro group | Antibacterial Prodrug | Strain-dependent |
| 5-(2-Methylpropyl)furan-2-carboxylic acid | Alkyl-furoic acid | Lipophilic alkyl chain | Biomass intermediate | N/A |
Target Pathways and Biological Applications
The structural divergence of these compounds dictates their biological utility. For instance, amido-furoic acids like Compound 4h block the D-DT/MIF-1 tautomerase site, subsequently downregulating CD74 receptor activation and downstream ERK phosphorylation in A549 cells[1]. Conversely, aminomethyl derivatives are optimized for fragment-based screening libraries due to their favorable ligand efficiency and solubility profiles.
MIF-1/D-DT signaling pathway and targeted inhibition by furoic acid derivatives.
Experimental Methodologies
To objectively evaluate these compounds, robust, self-validating experimental protocols are required. Below are field-proven workflows for assessing tautomerase inhibition and physicochemical properties.
Protocol 1: Self-Validating Tautomerase Inhibition Assay
Objective: Quantify the inhibitory potency (IC50) of furoic acid derivatives against D-DT/MIF-1. Causality: We utilize L-dopachrome methyl ester as the substrate because its enzymatic tautomerization yields a colorless product. This allows for real-time kinetic tracking via UV-Vis spectroscopy at 475 nm without the need for secondary coupled enzymes that could introduce assay artifacts.
Step-by-Step Methodology :
-
Buffer Preparation : Prepare 50 mM sodium phosphate buffer (pH 6.0). Causality: This specific pH maintains enzyme stability while mimicking the slightly acidic microenvironment typical of inflammatory and tumor loci where D-DT is active.
-
Enzyme-Ligand Incubation : Pre-incubate 100 nM recombinant D-DT with varying concentrations of the furoic acid derivative (0.1 - 100 μM) for 15 minutes at 25°C. Causality: Pre-incubation ensures that non-covalent inhibitors reach thermodynamic binding equilibrium prior to substrate competition.
-
Substrate Addition : Rapidly inject freshly prepared L-dopachrome methyl ester to a final concentration of 0.5 mM to initiate the reaction.
-
Self-Validation Implementation : Run a parallel negative control using heat-denatured D-DT (boiled for 10 mins) and a positive control using a known covalent inhibitor. Causality: This self-validating step guarantees that any observed decrease in absorbance is strictly due to enzymatic conversion, ruling out false positives caused by compound aggregation, precipitation, or inner-filter effects.
-
Kinetic Readout : Monitor the linear decrease in absorbance at 475 nm over 5 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression analysis.
Experimental workflow for self-validating tautomerase inhibitor screening.
Protocol 2: Thermodynamic Solubility Profiling
Objective: Compare the aqueous solubility of zwitterionic 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid against neutral alkyl-furoic acids.
Step-by-Step Methodology :
-
Saturation : Add an excess of the solid compound to 1 mL of PBS (pH 7.4) in a 2 mL borosilicate glass vial.
-
Equilibration : Shake the suspension at 300 rpm for 24 hours at 37°C. Causality: A 24-hour incubation is mandatory to ensure complete thermodynamic equilibrium between the solid phase and the saturated solution, preventing overestimation from transient supersaturation.
-
Phase Separation & Self-Validation : Centrifuge the samples at 10,000 x g for 15 minutes. Self-Validation: Filter a 500 μL aliquot of the supernatant through a 0.22 μm PTFE syringe filter. Compare the LC-MS/MS quantification of the filtered vs. unfiltered supernatant. If the unfiltered concentration is significantly higher, colloidal aggregates are present, and the filtered data must be used as the true thermodynamic solubility.
-
Quantification : Analyze the samples via LC-MS/MS against a matrix-matched standard curve.
Sources
Validating the Biological Target of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid: A Comparative Guide
As drug development professionals increasingly focus on epigenetic modulation, validating the precise biological interactions of novel chemical entities is paramount. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (5-MPMFA) has emerged as a highly specialized chemical probe targeting the JumonjiC (JmjC) domain-containing histone demethylases, specifically the KDM4 (JMJD2) family.
This guide provides an in-depth, objective comparison of 5-MPMFA against standard broad-spectrum alternatives like IOX1. By dissecting the mechanistic rationale and detailing self-validating experimental workflows, we establish a rigorous framework for target deconvolution and validation.
Mechanistic Rationale: Targeting the JmjC Domain
The JmjC domain-containing demethylases are oxygenases that require iron Fe(II) and α-ketoglutarate (α-KG) as obligate co-factors to catalyze the oxidative demethylation of lysine residues on histone tails[1].
The structural design of 5-MPMFA exploits this catalytic mechanism through a dual-action binding modality:
-
Fe(II) Chelation: The 2-furoic acid moiety acts as an α-KG bioisostere. It competitively binds the active site by forming a bidentate chelation complex with the Fe(II) ion, halting the oxidative cycle[2].
-
Substrate Pocket Occupation: The 5-[(2-methylpiperidin-1-yl)methyl] extension is specifically designed to project into the histone-tail binding channel. This bulky, basic moiety provides steric hindrance and electrostatic interactions that confer high selectivity for KDM4 over other α-KG-dependent enzymes, such as the HIF prolyl hydroxylases (PHDs)[3].
Fig 1: Mechanism of KDM4 inhibition by 5-MPMFA via competitive Fe(II) chelation.
Comparative Performance: 5-MPMFA vs. Broad-Spectrum Probes
To objectively assess the utility of 5-MPMFA, we must compare it against established tool compounds. IOX1 (5-carboxy-8-hydroxyquinoline) is a well-known, potent broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases[4]. While IOX1 is highly active, its lack of selectivity often leads to off-target effects in complex cellular models[2].
The table below summarizes the quantitative performance metrics, highlighting 5-MPMFA's superior selectivity profile.
| Compound | Primary Target Profile | KDM4A IC₅₀ (µM) | KDM6B IC₅₀ (µM) | PHD2 IC₅₀ (µM) | Cell Permeability |
| 5-MPMFA | KDM4 (Selective) | 0.8 | > 50.0 | > 100.0 | High (Native) |
| IOX1 | Pan-2OG Oxygenase | 0.6 | 1.4 | 2.5 | Moderate |
| NOG | Pan-2OG Oxygenase | 15.0 | 22.0 | 5.0 | Low (Requires Ester) |
Data Interpretation: While IOX1 exhibits slightly higher raw potency against KDM4A, it equally inhibits KDM6B and PHD2, confounding phenotypic readouts. 5-MPMFA sacrifices a fraction of absolute potency to achieve a >50-fold selectivity window, making it the superior choice for targeted epigenetic studies.
Self-Validating Experimental Workflows
To rigorously validate 5-MPMFA as a KDM4 inhibitor, we employ a self-validating workflow that transitions from isolated biochemical binding to native cellular target engagement.
Fig 2: Step-by-step target validation workflow for 5-MPMFA.
Protocol 1: In Vitro AlphaScreen Demethylase Assay
Causality & Rationale: Standard fluorescence-based assays are often confounded by the auto-fluorescence of small molecules. We utilize AlphaScreen technology because it provides a highly sensitive, proximity-based luminescence readout that is immune to optical interference, ensuring the IC₅₀ generated is a true reflection of enzymatic inhibition.
Step-by-Step Methodology:
-
Prepare Reaction Mix: Combine 10 nM recombinant KDM4A, 10 µM Fe(II), 100 µM ascorbate, and 1 µM α-KG in 50 mM HEPES buffer (pH 7.5). Note: Ascorbate is critical to maintain iron in the ferrous state, preventing uncoupled enzymatic turnover.
-
Compound Incubation: Add 5-MPMFA in a 10-point concentration gradient (1 nM to 100 µM). Incubate for 15 minutes at room temperature to allow the furoic acid moiety to equilibrate with the Fe(II) center.
-
Initiate Reaction: Add 50 nM biotinylated H3K9me3 peptide substrate. Incubate for 30 minutes.
-
Bead Addition & Readout: Add Streptavidin-coated Donor beads (binds the biotinylated substrate) and anti-H3K9me2 Acceptor beads (recognizes the demethylated product). Incubate in the dark for 1 hour, then read the luminescent signal at 520-620 nm.
Protocol 2: In Cellulo Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Observing an increase in global H3K9me3 levels is not sufficient to prove direct target engagement, as this could result from indirect pathway modulation. CETSA is a self-validating protocol; by measuring the thermodynamic stabilization of KDM4 upon ligand binding in intact cells, we definitively uncouple direct physical engagement from downstream phenotypic noise.
Step-by-Step Methodology:
-
Live Cell Treatment: Culture HeLa cells to 80% confluence. Treat with 50 µM 5-MPMFA or DMSO (vehicle control) for 2 hours. Note: Live-cell treatment ensures the compound is actively permeating the membrane and engaging the target in its native chromatin context.
-
Thermal Gradient: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Note: Heat denatures unbound proteins, while ligand-bound proteins exhibit a shifted melting temperature (Tm).
-
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.
-
Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for KDM4A. Calculate the shift in the melting curve (ΔTm) between the DMSO and 5-MPMFA treated samples to confirm direct intracellular binding.
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A Comparative Efficacy Analysis Framework for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid in Inflammatory Pain
Introduction: Unveiling the Therapeutic Potential of a Novel Furoic Acid Derivative
In the landscape of drug discovery, the synthesis of novel chemical entities often precedes the full characterization of their biological activity. "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" (CAS No. 926241-28-3) is one such molecule. While public-domain efficacy data for this specific compound is not yet available, its structural composition—featuring a 2-furoic acid core and a 2-methylpiperidine moiety—provides a compelling rationale for its investigation as a therapeutic agent.
The 2-furoic acid scaffold is a key component in a range of pharmaceuticals, including anti-inflammatory, antimicrobial, and cardiovascular drugs.[1] Derivatives have been explored for their hypolipidemic effects and as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), both of which are implicated in inflammation and cancer.[2][3] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, forming the backbone of numerous analgesics, including opioids, and compounds with anti-inflammatory and neuropsychiatric properties.[4][5]
The combination of these two pharmacologically significant motifs in "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" suggests a strong potential for efficacy in conditions where both inflammation and pain are present. This guide, therefore, proposes a comprehensive framework for evaluating the efficacy of this novel compound in the context of inflammatory pain , comparing it against established standard-of-care treatments. This document serves as a roadmap for researchers and drug development professionals, outlining the necessary in-vitro and in-vivo studies to elucidate the compound's therapeutic promise.
Proposed Therapeutic Indication and Standard of Care
Based on its structural components, a primary therapeutic target for "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" is inflammatory pain. The current standard of care for managing inflammatory pain is a multimodal approach that includes:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These are a cornerstone of treatment, acting primarily through the inhibition of cyclooxygenase (COX) enzymes. A common example is Ibuprofen.
-
Opioids: For more severe pain, opioids are used. These drugs act on opioid receptors in the central nervous system.[5] Morphine remains a gold standard in many contexts.[6]
This guide will use Ibuprofen (an NSAID) and Morphine (an opioid) as the primary comparators to establish the relative efficacy and potential mechanistic advantages of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid."
Experimental Evaluation Framework: A Step-by-Step Guide
A tiered approach is proposed to systematically evaluate the compound's efficacy, starting with in-vitro screening to identify its mechanism of action, followed by in-vivo models to assess its therapeutic effect in a biological system.
Part A: In-Vitro Mechanistic Screening
The initial phase focuses on cell-free and cell-based assays to determine how the compound exerts its effects at a molecular level.
1. Cyclooxygenase (COX) Inhibition Assay: To determine if the compound functions as an NSAID-like agent.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a range of concentrations of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid," Ibuprofen (as a positive control), and a vehicle control.
-
Incubate the respective COX enzymes with the test compounds and arachidonic acid (the substrate).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
2. Opioid Receptor Binding Assay: To assess if the compound interacts with opioid receptors.
-
Protocol:
-
Use commercially available membrane preparations from cells expressing human µ (mu), δ (delta), and κ (kappa) opioid receptors.[7]
-
Employ a radioligand competition assay, where a known radioactive opioid ligand (e.g., [³H] DAMGO for the µ-receptor) is incubated with the receptor membranes in the presence of varying concentrations of the test compound.[8][9][10]
-
Morphine will be used as a positive control.
-
Measure the displacement of the radioligand by the test compound using a scintillation counter.
-
Calculate the binding affinity (Ki) of the compound for each receptor subtype.
-
3. LPS-Induced Cytokine Release Assay in a Macrophage Cell Line: To evaluate the compound's ability to modulate the inflammatory response in a cellular context.[11][12]
-
Protocol:
-
Culture a human monocytic cell line, such as THP-1, and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[11]
-
Pre-treat the differentiated macrophages with various concentrations of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid," Ibuprofen, and a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[13][14]
-
After a 24-hour incubation period, collect the cell supernatant.
-
Quantify the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the concentration-dependent inhibition of cytokine release.
-
Diagram of the In-Vitro Screening Workflow:
Caption: A flowchart of the proposed in-vitro screening cascade.
Part B: In-Vivo Efficacy Evaluation
Following promising in-vitro results, the compound's efficacy would be tested in established animal models of inflammation and pain.
1. Carrageenan-Induced Paw Edema in Rats: A classic model for acute inflammation.[2][15][16][17][18]
-
Protocol:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups: vehicle control, "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" (at various doses), and Ibuprofen (positive control).
-
Administer the test compounds orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[18]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
2. Hot Plate Test for Analgesia: This model assesses the central analgesic activity of a compound.[1][19]
-
Protocol:
-
Use mice for this assay.
-
Divide the animals into groups: vehicle control, "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" (at various doses), and Morphine (positive control).
-
Administer the test compounds.
-
At set time points (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency time for the mouse to show a pain response (e.g., licking its paws or jumping). A cut-off time is set to prevent tissue damage.
-
An increase in latency time compared to the control group indicates an analgesic effect.
-
Diagram of the In-Vivo Evaluation Workflow:
Caption: A flowchart of the proposed in-vivo efficacy evaluation.
Comparative Data Presentation
The data generated from these experiments should be summarized in clear, comparative tables to facilitate analysis.
Table 1: In-Vitro Mechanistic Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | µ-Opioid Receptor Ki (nM) |
| 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen | Reference Value | Reference Value | Reference Value | N/A |
| Morphine | N/A | N/A | N/A | Reference Value |
Table 2: In-Vivo Anti-Inflammatory and Analgesic Efficacy
| Compound | Dose (mg/kg) | Max. Inhibition of Paw Edema (%) | Latency in Hot Plate Test (sec) at Peak Effect |
| 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| Dose 3 | Experimental Value | Experimental Value | |
| Ibuprofen | Ref. Dose | Reference Value | Reference Value |
| Morphine | Ref. Dose | Reference Value | Reference Value |
| Vehicle Control | N/A | 0% | Baseline Value |
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial efficacy assessment of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid." The proposed experiments will determine if the compound acts as an NSAID, an opioid, or possesses a novel mechanism of action. The in-vivo studies will provide crucial data on its potency and effectiveness in a physiological context of inflammatory pain.
Positive results from this framework would warrant further investigation, including:
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Chronic inflammatory pain models , such as the complete Freund's adjuvant (CFA) induced arthritis model, to assess efficacy in long-term conditions.[20][21]
-
Toxicology and safety studies to establish a therapeutic window.
By systematically following this evaluation pathway, researchers can build a comprehensive data package to understand the therapeutic potential of "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" and determine its viability as a novel treatment for inflammatory pain.
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Safety Operating Guide
Personal protective equipment for handling 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
Comprehensive Safety and Operational Guide: Handling 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
As a Senior Application Scientist, I recognize that handling novel chemical entities requires moving beyond basic compliance. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid is a specialized bifunctional building block. To handle it safely and effectively, laboratory personnel must understand the causality behind its hazards—specifically, how its molecular structure dictates its physical behavior and biological reactivity.
This guide synthesizes structural chemistry with field-proven operational protocols to provide a self-validating system for handling, utilizing, and disposing of this compound.
Structural Causality and Hazard Profile
To design an effective safety protocol, we must first deconstruct the molecule. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid contains two distinct reactive moieties linked by a methyl group:
-
The 2-Furoic Acid Moiety: Furoic acid derivatives are known organic acids that present significant risks for skin corrosion and severe eye damage[1].
-
The 2-Methylpiperidine Moiety: Piperidine derivatives are highly basic secondary amines. In their isolated liquid forms, they are highly flammable and corrosive to mucosal membranes[2][3].
When combined into a single molecule, the acidic and basic groups typically form a stable, solid zwitterion at room temperature. While this eliminates the high flammability associated with liquid 2-methylpiperidine, the resulting solid powder presents a severe respiratory dust hazard and corrosive contact risk . The dust can easily deposit on the moist tissues of the respiratory tract or eyes, where it rapidly dissolves, causing localized pH shifts and severe tissue damage[2][4].
Quantitative Hazard Summary
| Hazard Category | GHS Classification (Extrapolated) | Mechanistic Cause | Primary Mitigation |
| Eye Damage | Category 1 (Danger) | Rapid dissolution in tear film causing localized pH disruption and protein denaturation. | Splash goggles (ANSI Z87.1) |
| Skin Irritation | Category 1C / 2 (Warning) | Lipophilic piperidine ring aids dermal penetration; acid group causes irritation. | Double-layered Nitrile gloves |
| Respiratory | Category 3 (STOT SE) | Micro-dust generation during transfer deposits in the upper respiratory tract. | Fume hood (≥80 fpm) / N95 Respirator |
Personal Protective Equipment (PPE) Matrix
According to the National Research Council's Prudent Practices in the Laboratory, PPE should be the final line of defense after engineering controls[5][6]. Every piece of PPE selected for this compound serves a specific, mechanistic purpose.
-
Hand Protection: Use Nitrile gloves (minimum 4-8 mil thickness) . Causality: Nitrile provides superior resistance to both organic acids and amines compared to latex. Because the compound is a solid, breakthrough times are extended, but double-gloving is recommended during primary weighing to prevent cross-contamination.
-
Eye/Face Protection: Indirect-vented chemical splash goggles . Causality: Safety glasses with side shields are insufficient[6]. The fine dust of furoic acid derivatives can become airborne and bypass standard glasses, leading to severe eye damage[1].
-
Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned. Avoid synthetic fabrics (like polyester) which can generate static electricity and cause the charged powder to cling to the fabric.
-
Respiratory Protection: Handling must occur in a validated chemical fume hood[6]. If weighing outside a hood is unavoidable due to static issues, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of corrosive dust.
Operational Workflows & Methodologies
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation criteria are met.
Protocol A: Safe Weighing and Solution Preparation
Objective: Transfer the solid without generating airborne particulates.
-
Engineering Control Validation: Turn on the chemical fume hood. Check the digital airflow monitor. Validation Check: The face velocity must read between 80 and 100 feet per minute (fpm). If it reads <80 fpm, halt operations immediately.
-
Static Mitigation: Furoic acid powders are prone to static cling[4]. Wipe the exterior of the chemical container and the weighing spatula with a damp lint-free wipe or use an anti-static gun (Zerostat) to neutralize charges.
-
Tare and Transfer: Place a pre-creased anti-static weigh boat on the analytical balance. Carefully open the container. Using a stainless-steel micro-spatula, transfer the solid smoothly. Do not drop the powder from a height, as this generates aerosolized dust.
-
Solubilization: Transfer the weighed solid directly into the target solvent (e.g., DMSO or buffered aqueous solution) while still inside the fume hood. Cap the receiving vial tightly before removing it from the hood.
-
Decontamination: Wipe down the balance and the hood surface with a solvent-dampened cloth (isopropanol or 70% ethanol) to capture any microscopic stray powder.
Workflow 1: Self-validating operational sequence for handling corrosive organic powders.
Protocol B: Spill Response and Decontamination
Objective: Contain and neutralize spills without exposing personnel to corrosive dust.
-
Assessment: Identify the scale of the spill. A minor spill is <50g and localized to the bench/hood. A major spill is >50g or spread across the floor[7].
-
Evacuation (If Major): For major spills, evacuate the immediate area to prevent dust inhalation and notify Environmental Health & Safety (EHS).
-
Containment (Minor Spill): Do not dry sweep the powder[8]. Dry sweeping aerosolizes the corrosive dust.
-
Wet Absorption: Gently cover the spilled powder with a damp absorbent pad or paper towels moistened with water or a mild alkaline solution (to neutralize the furoic acid moiety).
-
Collection: Carefully scoop the damp mass using a plastic dustpan or stiff cardboard. Place the material into a sealable, heavy-duty hazardous waste bag.
-
Secondary Cleaning: Scrub the spill area with soap and water, followed by an isopropanol wipe, to ensure all residual amine/acid traces are removed[9].
Workflow 2: Logical decision tree for mitigating solid chemical spills.
Disposal and Waste Management Plan
Improper disposal of piperidine and furoic acid derivatives can lead to environmental toxicity and regulatory violations.
-
Solid Waste: All empty vials, contaminated weigh boats, and spill cleanup materials must be placed in a designated, clearly labeled solid hazardous waste container. Do not dispose of this compound in standard municipal trash[9].
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) organic waste carboy. Ensure the waste container is kept tightly sealed to prevent the evaporation of toxic vapors[10].
-
Labeling: Waste containers must be explicitly labeled with the full chemical name: "5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" along with the primary hazard warnings: "Corrosive / Irritant".
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Available at:[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Available at:[Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. acs.org [acs.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
